Estetrol-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24O4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,15R,16R,17R)-6,6,7,7-tetradeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol |
InChI |
InChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,4D2 |
InChI Key |
AJIPIJNNOJSSQC-IOFFDVNPSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2[C@H]([C@H]([C@@H]3O)O)O)C)C4=C(C1([2H])[2H])C=C(C=C4)O)[2H] |
Canonical SMILES |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Commercially Available Estetrol-d4: A Technical Guide
For researchers, scientists, and drug development professionals utilizing deuterated standards, understanding the isotopic purity of these reagents is paramount for ensuring data accuracy and reliability in quantitative analyses. This technical guide provides an in-depth overview of the isotopic purity of commercially available Estetrol-d4, a deuterated analog of the natural estrogen Estetrol. While specific isotopic purity values are lot-dependent and provided by suppliers in the Certificate of Analysis (CoA), this document outlines the typical quality control specifications, the analytical methodologies for determination, and the significance of this parameter in research applications.
Data Presentation: Understanding the Certificate of Analysis
The isotopic purity of commercially available this compound is not a fixed value but rather a batch-specific quality control parameter. Suppliers typically provide this information on the Certificate of Analysis that accompanies the product. Researchers should always consult the CoA for the precise isotopic purity of the lot they are using.
Below is a summary of the typical data presented in a Certificate of Analysis for this compound, including the key parameters of chemical and isotopic purity.
| Parameter | Typical Specification | Method of Analysis | Significance |
| Chemical Purity | >95% (often >98%) | High-Performance Liquid Chromatography (HPLC) | Ensures that the compound is free from non-isotopic chemical impurities that could interfere with analysis. |
| Isotopic Purity | Typically ≥98% | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Indicates the percentage of the compound that is deuterated as specified (d4). |
| Isotopic Enrichment | Stated as atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Specifies the percentage of deuterium atoms at the labeled positions. |
| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Confirms the chemical structure of the molecule. |
| Appearance | White to off-white solid | Visual Inspection | Basic quality control check. |
| Solubility | Soluble in DMSO, Methanol, etc. | Experimental Determination | Provides guidance for sample preparation. |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated standards like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with very small mass differences. The two primary methods employed are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a compound. By accurately measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between the deuterated (d4), partially deuterated (d1, d2, d3), and non-deuterated (d0) forms of Estetrol.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for molecules like Estetrol.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The instrument acquires a high-resolution mass spectrum, showing the distribution of isotopic peaks.
-
Data Analysis: The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are measured. The isotopic purity is calculated as the percentage of the d4 peak relative to the sum of all isotopic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and assess isotopic enrichment.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a deuterated NMR solvent (e.g., DMSO-d6, Methanol-d4).
-
¹H-NMR Analysis: The ¹H-NMR spectrum is acquired. The absence or significant reduction of signals at the positions where deuterium atoms have been incorporated confirms successful deuteration. The residual proton signals at these positions can be integrated to quantify the level of isotopic enrichment.
-
²H-NMR Analysis: A ²H-NMR (Deuterium NMR) spectrum can be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.
-
Data Analysis: By comparing the integrals of the residual proton signals in the ¹H-NMR spectrum to the integrals of non-deuterated protons in the molecule, the isotopic enrichment can be calculated.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in assessing the quality of commercially available this compound, the following diagrams illustrate the typical workflow for a researcher and the analytical workflow for isotopic purity determination.
Estetrol-d4 chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol-d4 is the deuterated form of Estetrol (E4), a native estrogen produced by the human fetal liver during pregnancy. As a stable isotope-labeled internal standard, this compound is a crucial tool in pharmacokinetic and metabolic studies of Estetrol, a compound of growing interest in contraception and menopausal hormone therapy. This guide provides a comprehensive overview of the chemical properties, proposed synthesis, and biological pathways of this compound.
Chemical Structure and Molecular Weight
This compound is structurally identical to Estetrol, with the exception of four deuterium atoms replacing hydrogen atoms. This isotopic labeling provides a distinct mass signature for use in mass spectrometry-based analytical methods.
| Identifier | Value |
| Chemical Name | (15α,16α,17β)-Estra-1,3,5(10)-triene-3,15,16,17-tetrol-d4 |
| Molecular Formula | C₁₈H₂₀D₄O₄ |
| Molecular Weight | 308.41 g/mol |
| Synonyms | E4-d4 |
Proposed Synthesis of this compound
A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be proposed based on general methods for the deuteration of steroids. The following is a proposed experimental protocol for the synthesis of this compound, which would require optimization and verification.
Proposed Experimental Protocol: Synthesis of this compound
This proposed synthesis involves the deuteration of a suitable Estetrol precursor. One possible approach involves the use of a deuterated reducing agent and a deuterium source.
-
Starting Material: A protected form of an Estetrol precursor with a ketone group at a position targeted for deuteration.
-
Step 1: Deuterium Exchange: The precursor is subjected to base-catalyzed deuterium exchange using deuterium oxide (D₂O) to introduce deuterium atoms at α-positions to the carbonyl group.
-
Step 2: Reduction with Deuterated Reagent: The ketone is then reduced to a hydroxyl group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce a deuterium atom at the carbonyl carbon.
-
Step 3: Deprotection: The protecting groups are removed to yield this compound.
-
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Note: This is a generalized and proposed protocol. The specific reaction conditions, including solvents, temperatures, and reaction times, would need to be determined empirically.
Biological Pathways
This compound, being structurally and functionally analogous to Estetrol, is expected to follow the same metabolic and signaling pathways.
Metabolic Pathway
Estetrol undergoes phase II metabolism, primarily through glucuronidation and sulfation, to form inactive conjugates that are excreted. The primary enzymes involved are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Metabolism of this compound
Signaling Pathway
Estetrol acts as a selective agonist of estrogen receptors, primarily Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), initiating a signaling cascade that leads to the regulation of gene expression.
This compound Receptor Signaling
Experimental Protocols for Use
This compound is primarily used as an internal standard in analytical methods for the quantification of Estetrol in biological matrices.
Experimental Protocol: Quantification of Estetrol in Plasma using LC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma, add a known concentration of this compound solution as an internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Estetrol and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of Estetrol to the peak area of this compound against the concentration of Estetrol standards.
-
Determine the concentration of Estetrol in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₀D₄O₄ |
| Molecular Weight | 308.41 g/mol |
| Isotopic Purity | Typically >98% |
| Appearance | White to off-white solid |
Table 2: Mass Spectrometric Transitions for Estetrol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Estetrol | 289.2 | 171.1 |
| This compound | 293.2 | 173.1 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Estetrol in biological samples. This guide provides essential technical information for researchers and drug development professionals working with this important molecule. While a detailed synthesis protocol is not publicly available, the proposed route offers a viable starting point for its preparation. The provided information on its metabolic and signaling pathways will aid in the design and interpretation of preclinical and clinical studies involving Estetrol.
In-Depth Technical Guide: Synthesis and Purification of Estetrol-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic and purification strategy for Estetrol-d4 (E4-d4), a deuterated isotopologue of the natural estrogen Estetrol. The inclusion of deuterium atoms makes this compound an invaluable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification of endogenous Estetrol. This document outlines a proposed multi-step synthesis, detailed purification protocols, and methods for characterization, supplemented with quantitative data and visual diagrams to facilitate understanding and replication in a research setting.
Introduction to Estetrol and the Role of Deuterated Analogs
Estetrol (E4) is a natural estrogen produced by the human fetal liver during pregnancy.[1] It exhibits a unique mechanism of action, demonstrating tissue-selective estrogen receptor agonist activity.[1] Unlike classical estrogens, Estetrol has a minimal impact on the liver, which contributes to a favorable safety profile.[1] These properties have led to its development for use in oral contraception and menopausal hormone therapy.
Deuterated analogs of pharmaceutical compounds, such as this compound, are critical for modern drug development and clinical research. The replacement of hydrogen with deuterium atoms results in a molecule with a higher mass, which is easily distinguishable by mass spectrometry. This makes them ideal internal standards for quantitative assays, allowing for precise measurement of the non-deuterated drug in biological samples. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the rate of metabolism, providing insights into the drug's metabolic pathways.
Proposed Synthesis of this compound
The synthesis of this compound (C18H20D4O4) can be envisaged from the readily available starting material, estrone. The proposed pathway involves a series of oxidative and reductive steps to introduce the necessary hydroxyl groups and finally, the deuterium atoms at the desired positions. Given the structure of Estetrol, it is presumed that the four deuterium atoms are introduced by the reduction of corresponding ketone functionalities at positions 3, 15, 16, and 17.
Synthesis of a Tetra-keto Precursor
A plausible synthetic route to a tetra-keto precursor of Estetrol from estrone is outlined below. This multi-step process involves the introduction of oxygenated functionalities at the C15 and C16 positions and the oxidation of the existing hydroxyl group at C3 and the newly formed hydroxyl at C17.
Step 1: 16α-Hydroxylation of Estrone Estrone is first hydroxylated at the 16α position to yield 16α-hydroxyestrone. This can be achieved through microbial fermentation or enzymatic catalysis.
Step 2: Oxidation to a Diketone The hydroxyl groups of 16α-hydroxyestrone are oxidized to the corresponding ketones to yield estra-1,3,5(10)-triene-3,16,17-trione.
Step 3: 15α-Hydroxylation The resulting trione is then hydroxylated at the 15α position, a key step in the synthesis of Estetrol. This can be accomplished using specific oxidizing agents or enzymatic methods.
Step 4: Oxidation to the Tetra-keto Precursor The final step in the precursor synthesis is the oxidation of the newly introduced 15α-hydroxyl group to a ketone, yielding estra-1,3,5(10)-triene-3,15,16,17-tetraone.
Experimental Protocol: Deuteration of the Tetra-keto Precursor
The pivotal step in the synthesis is the stereoselective reduction of the tetra-keto precursor using a deuterated reducing agent to introduce the four deuterium atoms.
Materials:
-
Estra-1,3,5(10)-triene-3,15,16,17-tetraone
-
Sodium borodeuteride (NaBD4)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Deuterated water (D2O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
The tetra-keto precursor is dissolved in a mixture of anhydrous THF and methanol under an inert atmosphere (e.g., argon).
-
The solution is cooled to 0°C in an ice bath.
-
Sodium borodeuteride (a slight excess per ketone group) is added portion-wise to the cooled solution, and the reaction mixture is stirred at 0°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of deuterated water.
-
The organic solvents are removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude this compound.
Purification of this compound
The crude product is purified by high-performance liquid chromatography (HPLC) to isolate this compound from any remaining starting material, partially deuterated intermediates, and stereoisomers.
Experimental Protocol: Preparative HPLC
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is suitable for the separation of estrogens.[2]
-
Mobile Phase: A gradient of acetonitrile in water is commonly used.
-
Detection: UV detection at a wavelength of 280 nm.
-
Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase.
Procedure:
-
The preparative HPLC system is equilibrated with the initial mobile phase conditions.
-
The dissolved crude product is injected onto the column.
-
A linear gradient from a lower to a higher concentration of acetonitrile is run to elute the compounds.
-
Fractions are collected based on the UV chromatogram.
-
The fractions corresponding to the this compound peak are pooled.
-
The solvent is removed under reduced pressure to yield the purified this compound.
Characterization and Data Presentation
The identity and purity of the synthesized this compound are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR and ²H NMR: To confirm the positions of deuterium incorporation and the absence of protons at these sites.
-
Mass Spectrometry: To determine the molecular weight and confirm the isotopic enrichment of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and purification of this compound.
| Parameter | Value |
| Overall Yield | 60-70% |
| Purity (by HPLC) | >98% |
| Isotopic Enrichment | >99% |
| Table 1: Synthesis and Purification Metrics for this compound. |
| Analysis | Expected Result |
| ¹H NMR | Absence of signals corresponding to the protons at the deuterated positions. |
| ²H NMR | Presence of signals confirming the deuterium at the expected positions. |
| High-Resolution MS | Molecular ion peak corresponding to the exact mass of C18H20D4O4. |
| Table 2: Analytical Characterization of this compound. |
Visualizations
Workflow of this compound Synthesis and Purification
Caption: Overall workflow for the synthesis and purification of this compound.
Relationship between Estetrol and this compound
Caption: Chemical relationship between Estetrol and its deuterated analog.
Simplified Estrogen Signaling Pathway
Caption: Simplified genomic signaling pathway of Estetrol via estrogen receptors.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Estetrol-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of Estetrol-d4, a deuterated form of Estetrol. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key data, outlines relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Core Physical and Chemical Properties
Data Presentation: Quantitative Properties
| Property | Value (this compound) | Value (Estetrol - for reference) | Source |
| Molecular Formula | C₁₈H₂₀D₄O₄ | C₁₈H₂₄O₄ | [1][2] |
| Molecular Weight | 308.41 g/mol | 304.386 g/mol | [1] |
| Physical Form | White to off-white solid | Crystalline solid | [3][4] |
| Melting Point | Not available | 233-236 °C | [5] |
| Boiling Point | Not available | 491.9 ± 45.0 °C (predicted) | [5] |
| Water Solubility | Not available | 1.38 mg/mL | [6][7] |
| Solubility in Organic Solvents | Not available | Ethanol (~5 mg/ml), DMSO (~20 mg/ml), DMF (~30 mg/ml) | [4] |
Note: The physical properties of deuterated compounds are generally very similar to their non-deuterated analogs. Therefore, the melting point, boiling point, and solubility of this compound are expected to be very close to those of Estetrol.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively published. However, by combining information on the synthesis of Estetrol and general methods for the deuteration and analysis of steroids, a representative methodology can be outlined.
Synthesis and Purification of this compound
The synthesis of this compound would likely follow a similar pathway to the synthesis of Estetrol, which can be produced from estrone, a compound derivable from plant phytosterols[6][8]. A key step would be the introduction of deuterium atoms at specific positions.
A plausible, generalized synthetic workflow is as follows:
-
Starting Material: The synthesis would likely begin with a suitable steroid precursor, such as a derivative of estrone[9].
-
Deuteration: Deuterium atoms can be introduced at non-labile positions through various established methods for deuteration of steroids. This often involves catalytic exchange reactions or the use of deuterated reagents at specific synthetic steps.
-
Hydroxylation: Key enzymatic or chemical hydroxylation steps at the 15α and 16α positions are necessary to form the characteristic tetrol structure of Estetrol[6].
-
Purification: The final product would require rigorous purification to remove unreacted starting materials, non-deuterated or partially deuterated intermediates, and other byproducts. This is typically achieved through chromatographic techniques such as:
-
Column Chromatography: Using silica gel or other stationary phases to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification.
-
-
Characterization: The identity and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the molecular weight and the positions of the deuterium labels.
Analytical Methods for Quantification
The quantification of this compound, particularly in biological matrices, is crucial for its application in research. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for this purpose.
A typical LC-MS analytical protocol would involve:
-
Sample Preparation:
-
Extraction: Extraction of this compound from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.
-
Derivatization (optional): To enhance ionization efficiency and chromatographic separation.
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and a non-deuterated internal standard would be monitored.
-
Signaling Pathways and Biological Activity
Note: The biological activity and signaling pathways described here are based on studies of the non-deuterated form, Estetrol. It is widely assumed that the incorporation of deuterium atoms does not significantly alter the mechanism of action of a drug molecule, but rather its pharmacokinetic profile.
Estetrol is characterized as a Native Estrogen with Selective Tissue activity (NEST)[10][11]. Its unique pharmacological profile stems from its distinct interaction with estrogen receptors (ERs), primarily ERα.
Estetrol acts as a selective modulator of ERα, demonstrating a unique uncoupling of the nuclear and membrane-initiated signaling pathways[12][13][14].
-
Nuclear ERα Activation: Like other estrogens, Estetrol binds to and activates nuclear ERα, leading to the transcription of estrogen-responsive genes. This is responsible for its estrogenic effects in tissues such as the uterus and bone[13][14].
-
Membrane ERα Antagonism: In contrast to other estrogens like estradiol, Estetrol does not activate, and can even antagonize, the rapid, non-genomic signaling pathways initiated by ERα located at the cell membrane[13][15]. This is thought to contribute to its favorable safety profile, particularly its limited effects on the liver and breast tissue[12][14].
Mandatory Visualizations
References
- 1. scbt.com [scbt.com]
- 2. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 3. This compound CAS#: [amp.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Estetrol | C18H24O4 | CID 27125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Estetrol - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Estetrol - American Chemical Society [acs.org]
- 9. US11053273B2 - Process for the production of estetrol intermediates - Google Patents [patents.google.com]
- 10. Estetrol: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. embopress.org [embopress.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Estetrol a promising native estrogen for oral contraception and the relief of menopausal symptoms - International Menopause Society [imsociety.org]
Estetrol-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for Estetrol-d4 (E4-d4). The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and analytical assessment of this stable isotope-labeled compound.
Introduction
This compound is the deuterated form of Estetrol (E4), a naturally occurring estrogen produced by the human fetal liver during pregnancy. As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies of Estetrol, enabling precise quantification in biological matrices. Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity and the accuracy of experimental results.
While specific, long-term stability studies for this compound are not extensively published, this guide synthesizes available supplier data, relevant studies on the non-deuterated Estetrol, and general principles of handling deuterated steroids to provide robust recommendations.
This compound Storage Recommendations
Based on information from suppliers of this compound, the following storage conditions are recommended to maintain the compound's integrity.
| Form | Storage Temperature | Duration | Supplier Recommendation Source |
| Neat (Solid) | -20°C | Long-term | LGC Standards |
| Stock Solution | -80°C | Up to 6 months | MedchemExpress |
| -20°C | Up to 1 month | MedchemExpress |
Note: For long-term storage, it is advisable to store this compound as a solid at -20°C. When preparing stock solutions, use an appropriate solvent and store at -80°C for extended stability. Short-term storage of solutions at -20°C is also acceptable.
Stability Profile of Estetrol
The following table summarizes the results from a stability-indicating HPLC method developed for a combination of Estetrol and Drospirenone.[1] These stress conditions are designed to accelerate degradation and identify potential liabilities of the molecule.
| Stress Condition | Reagents and Conditions | Observations for Estetrol |
| Acidic Hydrolysis | 2N HCl, refluxed at 60°C for 30 minutes | Stable |
| Alkaline Hydrolysis | 2N NaOH, refluxed at 60°C for 30 minutes | Stable |
| Oxidative Degradation | 20% H₂O₂, kept at 60°C for 30 minutes | Stable |
| Thermal Degradation | Dry heat at 105°C for 6 hours | Stable |
| Photolytic Degradation | Exposed to UV light for 7 days | Stable |
These findings suggest that the Estetrol molecule is robust under a range of harsh conditions. The increased bond strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond may, in some instances, confer slightly enhanced stability to deuterated compounds against certain degradation pathways, particularly metabolic ones. However, for the purposes of handling and storage, it is prudent to assume the chemical stability of this compound is comparable to that of Estetrol.
Experimental Protocols
The following are detailed methodologies for experiments relevant to assessing the stability of Estetrol and, by extension, this compound.
Stability-Indicating HPLC Method for Estetrol
This method was developed for the simultaneous determination of Estetrol and Drospirenone and was shown to be stability-indicating.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters Symmetry C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A 55:45 (v/v) mixture of 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240.0 nm.
-
Run Time: 6 minutes.
Forced Degradation Study Protocol
The following protocol was used to assess the stability of Estetrol under various stress conditions.[1]
-
Preparation of Stock Solution: Prepare a stock solution of Estetrol (or this compound) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 2N Hydrochloric acid. Reflux the mixture for 30 minutes at 60°C. Cool the solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N Sodium Hydroxide. Reflux the mixture for 30 minutes at 60°C. Cool the solution, neutralize, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% Hydrogen Peroxide. Keep the solution at 60°C for 30 minutes. Cool and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid drug substance in an oven at 105°C for 6 hours. After cooling, dissolve the sample and dilute it to a suitable concentration for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the drug to UV light in a photostability chamber for 7 days. Dilute the solution as needed for HPLC analysis.
-
Analysis: Inject the prepared samples into the HPLC system and record the chromatograms to assess for any degradation peaks and quantify the remaining parent compound.
Visualizations
The following diagrams illustrate key experimental workflows.
Summary and Conclusions
This technical guide provides the most current recommendations for the stability and storage of this compound. The key takeaways for researchers and drug development professionals are:
-
Long-term Storage: this compound in its solid, neat form should be stored at -20°C.
-
Solution Storage: Stock solutions of this compound are best stored at -80°C for up to 6 months. For shorter durations of up to one month, -20°C is acceptable.
-
Chemical Stability: Based on forced degradation studies of non-deuterated Estetrol, the molecule is highly stable under acidic, basic, oxidative, thermal, and photolytic stress conditions. It is reasonable to extrapolate this high degree of stability to this compound for handling and experimental design purposes.
-
Analytical Methods: Validated stability-indicating HPLC methods for Estetrol are available and can be readily adapted for the analysis and purity assessment of this compound.
By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more accurate and reproducible results in their studies.
References
Understanding the Mass Spectrum of Estetrol-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrum of Estetrol-d4 (E4-d4), a deuterated isotopologue of the natural estrogen, Estetrol. This compound is a critical internal standard for the accurate quantification of Estetrol in various biological matrices using mass spectrometry-based techniques. This document outlines the predicted mass spectral characteristics of this compound, detailed experimental protocols for its analysis, and relevant biological signaling pathways of its non-deuterated counterpart, Estetrol.
Mass Spectrum of this compound
Predicted Mass Fragmentation Data
The expected fragmentation of this compound under collision-induced dissociation (CID) in a tandem mass spectrometer is presented in Table 1. The predictions are based on analogous fragmentation of deuterated estradiol, where characteristic shifts in fragment ions are observed due to the presence of deuterium atoms.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Predicted Relative Abundance | Proposed Neutral Loss |
| 307.2 (M-H)⁻ | 289.2 | Moderate | H₂O |
| 307.2 (M-H)⁻ | 187.1 | High | C₇H₅DO₃ |
| 307.2 (M-H)⁻ | 171.1 | Moderate | C₈H₅DO₄ |
| 309.2 (M+H)⁺ | 291.2 | Moderate | H₂O |
| 309.2 (M+H)⁺ | 273.2 | Low | 2H₂O |
Table 1: Predicted Mass Fragmentation of this compound. The m/z values are based on the monoisotopic mass. Relative abundances are predicted and may vary based on experimental conditions.
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to be analogous to that of other deuterated estrogens. For instance, in the negative ion mode, the fragmentation of deuterated Estradiol (E2-d4) shows a characteristic shift of its major fragment ions. The fragment at m/z 183 in native E2 shifts to m/z 187 in E2-d4, and the fragment at m/z 169 shifts to m/z 171[1]. These shifts correspond to the retention of the deuterium labels on specific fragments of the molecule. A similar pattern is anticipated for this compound, with the locations of the deuterium atoms influencing the m/z of the resulting product ions.
Experimental Protocols for LC-MS/MS Analysis
The following section details a typical experimental protocol for the quantitative analysis of this compound, often used as an internal standard for the measurement of endogenous Estetrol, in a biological matrix such as human serum.
Sample Preparation
Effective sample preparation is crucial for accurate and sensitive quantification of steroids by LC-MS/MS. A common approach involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE) Protocol:
-
Sample Aliquoting: Aliquot 500 µL of serum sample into a clean polypropylene tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube and add 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Drying: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The reconstituted samples are then analyzed by LC-MS/MS. The following are typical parameters.
Table 2: LC-MS/MS Parameters.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V (Negative) or 5500 V (Positive) |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Multiple Reaction Monitoring (MRM) Transitions:
For quantitative analysis, specific precursor-to-product ion transitions are monitored.
Table 3: Proposed MRM Transitions for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Negative Mode) | 307.2 | 187.1 | -35 |
| This compound (Negative Mode) | 307.2 | 171.1 | -45 |
| This compound (Positive Mode) | 309.2 | 291.2 | 20 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound as an internal standard in a biological sample.
Estetrol Signaling Pathway
Estetrol, like other estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERα and ERβ). The signaling can be broadly categorized into genomic and non-genomic pathways.
References
An In-Depth Technical Guide to the Core Differences Between Estetrol and Estetrol-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estetrol (E4) is a native estrogen with a unique pharmacological profile, characterized by its selective action on estrogen receptors. Its deuterated analogue, Estetrol-d4 (E4-d4), serves as a critical tool in the analytical and metabolic studies of E4. This technical guide provides a comprehensive comparison of Estetrol and this compound, focusing on their structural, physicochemical, and functional distinctions. While structurally and functionally similar in terms of receptor interaction, the key difference lies in the isotopic labeling of this compound, which imparts a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Estetrol. This guide will delve into the available data on their properties, outline relevant experimental protocols, and provide visual representations of key pathways and workflows to elucidate their respective roles in research and development.
Introduction
Estetrol (E4) is a naturally occurring estrogen produced by the human fetal liver during pregnancy.[1][2] It exhibits a distinctive mechanism of action, acting as a selective nuclear estrogen receptor (ER) modulator.[2] This unique profile, which involves differential activation of nuclear and membrane ERα signaling pathways, has positioned Estetrol as a promising candidate for use in contraception and hormone replacement therapy.[3][4][5]
To facilitate the rigorous preclinical and clinical development of Estetrol, a reliable and accurate method for its quantification in biological matrices is essential. This is where this compound, a deuterated form of Estetrol, plays a pivotal role. Isotopic labeling with deuterium, a stable, non-radioactive isotope of hydrogen, is a common strategy in drug development to create internal standards for bioanalytical assays.[6] The subtle increase in mass allows for its distinction from the unlabeled drug in mass spectrometry, ensuring precise and accurate measurement.[7][8][9]
This guide will provide a detailed examination of the fundamental differences between Estetrol and its deuterated counterpart, this compound, to aid researchers and drug development professionals in their understanding and application of these two molecules.
Physicochemical Properties
The primary physical difference between Estetrol and this compound is their molecular weight, a direct consequence of the replacement of four hydrogen atoms with deuterium atoms in the this compound molecule. This mass difference is the cornerstone of this compound's utility as an internal standard. Other physicochemical properties are presumed to be nearly identical, as deuterium substitution has a minimal impact on the overall chemical structure and polarity.
| Property | Estetrol (E4) | This compound (E4-d4) | Reference |
| Molecular Formula | C₁₈H₂₄O₄ | C₁₈H₂₀D₄O₄ | [10] |
| Molar Mass | 304.38 g/mol | 308.41 g/mol | [10] |
| Structure | [1][11] | ||
| Synthesis | Synthesized from estrone, which is obtained from phytosterols extracted from soybeans. | Synthesized from Estetrol through isotopic exchange or from deuterated precursors. | [11][12][13][14] |
Receptor Binding and Pharmacodynamics
The biological activity of Estetrol is mediated through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). Estetrol exhibits a moderate binding affinity for both receptors, with a preference for ERα.[2][10]
The substitution of hydrogen with deuterium in this compound is not expected to significantly alter its binding affinity to estrogen receptors. The shape and electronic distribution of the molecule, which are the primary determinants of receptor binding, remain largely unchanged. Therefore, the pharmacodynamic properties of this compound are predicted to be virtually identical to those of Estetrol. The primary role of this compound is not as a therapeutic agent but as a bioanalytical tool.
| Parameter | Estetrol (E4) | This compound (E4-d4) | Reference |
| Target Receptors | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ) | [2][10] |
| Binding Affinity (Ki) | ERα: ~4.9 nM, ERβ: ~19 nM | Expected to be similar to Estetrol | [10] |
| Pharmacodynamic Action | Selective nuclear ERα agonist | Expected to be a selective nuclear ERα agonist | [2] |
Pharmacokinetics
The pharmacokinetic profile of Estetrol has been well-characterized, demonstrating good oral bioavailability and a long half-life.[2][15][16][17] The deuteration in this compound can potentially lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially slowing down metabolism at the site of deuteration. However, as this compound is primarily used as an internal standard in in vitro and ex vivo analytical methods, its in vivo pharmacokinetic profile is not a primary area of investigation. In the context of its use in pharmacokinetic studies of Estetrol, it is co-administered in trace amounts and its own metabolic fate is not the endpoint of the study.
| Parameter | Estetrol (E4) | This compound (E4-d4) | Reference |
| Bioavailability | High | Not typically studied in vivo | [10] |
| Metabolism | Primarily via glucuronidation and sulfation. | Expected to undergo similar metabolic pathways, potentially at a slightly slower rate at deuterated positions. | [11] |
| Elimination Half-life | Approximately 28 hours | Not typically studied in vivo | [10] |
| Primary Application | Therapeutic agent | Internal standard for bioanalysis |
Experimental Protocols
Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)
This assay is used to determine the binding affinity of a compound to the estrogen receptor.
Methodology:
-
Preparation of Receptor Source: A source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα and ERβ, is prepared.[18][19][20][21]
-
Incubation: A constant concentration of a radiolabeled estrogen (e.g., [³H]-Estradiol) is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound (Estetrol or this compound).[18][22]
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand using methods like hydroxylapatite precipitation or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Cell Proliferation Assay (E-SCREEN Assay)
This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-sensitive cells, such as MCF-7 breast cancer cells.[23][24][25][26][27]
Methodology:
-
Cell Culture: Estrogen-responsive cells (e.g., MCF-7) are cultured in a steroid-depleted medium to minimize baseline estrogenic effects.
-
Treatment: Cells are treated with varying concentrations of the test compound (Estetrol or this compound).
-
Incubation: Cells are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell number is determined using methods such as crystal violet staining, MTT assay, or direct cell counting.
-
Data Analysis: The concentration of the test compound that produces a half-maximal proliferative effect (EC50) is calculated.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for an estrogenicity cell proliferation assay.
Quantification of Estetrol using LC-MS/MS with this compound as an Internal Standard
This method is the gold standard for the accurate quantification of Estetrol in biological samples.[7][8][9][28][29]
Methodology:
-
Sample Preparation: A known amount of this compound (internal standard) is added to the biological sample (e.g., plasma, urine). The sample is then processed to extract the analytes (Estetrol and this compound), often involving protein precipitation and liquid-liquid or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system, which separates Estetrol and this compound from other matrix components.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both Estetrol and this compound.
-
Quantification: The peak area ratio of Estetrol to this compound is calculated. This ratio is used to determine the concentration of Estetrol in the original sample by comparing it to a calibration curve prepared with known concentrations of Estetrol and a constant concentration of this compound.
Workflow for LC-MS/MS Quantification of Estetrol
Caption: Workflow for LC-MS/MS quantification using an internal standard.
Signaling Pathways
Estetrol exerts its effects primarily through the estrogen receptor signaling pathway. Upon binding to ERα in the cell nucleus, the receptor-ligand complex undergoes a conformational change, dimerizes, and binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to various physiological responses. A key feature of Estetrol's action is its differential impact on nuclear versus membrane-initiated estrogen signaling.[3]
Estrogen Receptor Signaling Pathway
Caption: Simplified nuclear estrogen receptor signaling pathway.
Conclusion
The key distinction between Estetrol and this compound lies not in their biological activity but in their analytical application. Estetrol is the pharmacologically active molecule with a unique profile as a selective estrogen receptor modulator. This compound, through the strategic incorporation of deuterium atoms, serves as an indispensable tool for the accurate and precise quantification of Estetrol in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for robust pharmacokinetic and metabolic studies, thereby supporting the continued research and development of Estetrol as a therapeutic agent. For researchers in the field, a clear understanding of the distinct roles of these two molecules is paramount for the design and interpretation of experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Estetrol: A New Choice for Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Estetrol as estrogen in a combined oral contraceptive, from the first in-human study to the contraceptive efficacy – Ego Journal [egojournal.eu]
- 6. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 7. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estetrol (medication) - Wikipedia [en.wikipedia.org]
- 11. Estetrol - Wikipedia [en.wikipedia.org]
- 12. A new route of synthesis of estetrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estetrol - American Chemical Society [acs.org]
- 14. EP2734536B1 - Process for the preparation of estetrol - Google Patents [patents.google.com]
- 15. Estetrol/Drospirenone: A Review in Oral Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined oral contraceptive with estetrol plus drospirenone: from pharmacokinetics to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. epa.gov [epa.gov]
- 22. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. Cell proliferation assay for determination of estrogenic components in food: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell proliferation assay for determination of estrogenic components in food: a systematic review | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Cell Proliferation Protocols | Thermo Fisher Scientific - KG [thermofisher.com]
- 28. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 29. researchgate.net [researchgate.net]
The Role of Estetrol-d4 in Advancing Clinical and Bioanalytical Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Estetrol (E4) is a natural estrogen, exclusively produced by the human fetal liver during pregnancy, that is emerging as a promising therapeutic agent in women's health, notably in contraception and hormone replacement therapy.[1][2] Its unique pharmacological profile, characterized by selective tissue activity, suggests a potentially improved safety profile compared to other estrogens.[2] Accurate quantification of estetrol in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This technical guide details the application of its deuterated analogue, Estetrol-d4, as an internal standard in a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the precise and accurate quantification of estetrol in whole blood.
This compound is the deuterium-labeled version of estetrol.[3] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they closely mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, thus correcting for variations during sample processing and analysis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀D₄O₄ | [4] |
| Molecular Weight | 308.41 g/mol | [4] |
| Purity | >95% (via HPLC) |
Experimental Protocol: Quantification of Estetrol in Whole Blood using this compound
The following protocol is based on a validated UHPLC-MS/MS method for the quantification of estetrol in whole blood microsamples, utilizing this compound as an internal standard.[3]
Sample Preparation
A simple and efficient sample preparation procedure is employed, foregoing the need for a derivatization step.[3]
-
Materials:
-
Volumetric absorptive microsampling (VAMS) devices (e.g., Mitra®)
-
This compound internal standard (IS) solution (in acetonitrile)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Collect 10 or 20 µL of whole blood using a VAMS device.
-
Place the VAMS tip into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the this compound internal standard solution in acetonitrile to the tube.
-
Vortex for 15 minutes to ensure complete extraction of estetrol and the internal standard from the VAMS tip.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: Ammonium fluoride in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A linear gradient is used to achieve separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): The following transitions are monitored:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Estetrol (E4) | 303.2 | 145.1 |
| This compound (IS) | 307.2 | 147.1 |
Method Validation Data
The UHPLC-MS/MS method using this compound as an internal standard has been rigorously validated, demonstrating its reliability for bioanalytical applications. The key validation parameters are summarized below.[3]
Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 0.25 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| LLOQ | 0.25 | < 15% | < 15% | ± 15% |
| Low QC | 0.75 | < 10% | < 10% | ± 10% |
| Medium QC | 7.5 | < 10% | < 10% | ± 10% |
| High QC | 40 | < 10% | < 10% | ± 10% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of estetrol in whole blood.
Signaling Pathway Context: Estetrol Metabolism
While this compound's primary application is as an internal standard, understanding the metabolic fate of the parent compound, estetrol, is crucial in clinical chemistry. Estetrol undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation.[5][6] Unlike other estrogens, it does not significantly undergo phase I metabolism by cytochrome P450 enzymes.[5][6]
Caption: Simplified metabolic pathway of estetrol.
Conclusion
This compound is an indispensable tool in the clinical and pharmaceutical analysis of estetrol. Its use as an internal standard in UHPLC-MS/MS methods ensures the high-quality, reliable, and reproducible data necessary for regulatory submissions and for advancing our understanding of estetrol's therapeutic potential. The detailed methodology presented here provides a robust framework for researchers and drug development professionals working with this novel estrogen.
References
- 1. Insights on estetrol, the native estrogen: from contraception to hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of estetrol, a promising native estrogen for oral contraception and the relief of climacteric symptoms of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 5. documents.thermofisher.cn [documents.thermofisher.cn]
- 6. lcms.cz [lcms.cz]
Navigating the Landscape of Estetrol-d4: A Technical Guide to Supplier Information and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol-d4 (E4-d4) is the deuterated form of Estetrol (E4), a native estrogen produced by the human fetal liver during pregnancy.[1][2] As a stable isotope-labeled internal standard, this compound is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Estetrol in complex biological matrices through mass spectrometry-based methods.[3] Its use significantly improves the accuracy and reliability of bioanalytical assays by correcting for variations in sample preparation and instrument response.[4] This technical guide provides an in-depth overview of supplier information for this compound and outlines a comprehensive quality control framework to ensure its identity, purity, and isotopic enrichment for research and drug development applications.
This compound Supplier Information
The selection of a reliable supplier is paramount to obtaining high-quality this compound. While a comprehensive list of all potential suppliers is beyond the scope of this guide, researchers should look for vendors specializing in stable isotope-labeled compounds and analytical standards. Key considerations when selecting a supplier include their quality management systems, the comprehensiveness of their Certificate of Analysis (CoA), and their technical support. The following table summarizes information for illustrative suppliers of this compound.
| Supplier | Product Name | Catalog Number | Stated Purity/Isotopic Enrichment | Additional Information |
| Santa Cruz Biotechnology, Inc. | This compound | sc-219412 | Not specified; refer to lot-specific CoA[5] | Labeled metabolite of Estradiol.[5] |
| MedChemExpress | This compound | HY-116345S | Not specified | Deuterium labeled Estetrol.[6] |
| CDN Isotopes | Deuterated Steroid Internal Standards | Varies | Isotopic Enrichment >98%[3] | Provides a range of deuterated steroid standards.[3] |
Quality Control of this compound
A robust quality control (QC) program is essential to verify the integrity of this compound before its use in regulated or sensitive research applications. The QC process should encompass a battery of tests to confirm the material's identity, chemical purity, isotopic enrichment, and the absence of significant impurities.
Key Quality Control Parameters
The following table outlines the critical quality control tests, their purpose, and typical acceptance criteria for this compound.
| Quality Control Test | Purpose | Typical Acceptance Criteria | Analytical Method(s) |
| Identity | To confirm the chemical structure of this compound. | Conforms to the known structure of this compound. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Chemical Purity | To determine the percentage of this compound relative to all other chemical entities. | ≥ 98% | High-Performance Liquid Chromatography (HPLC) with UV or MS detection, Ultra-Performance Liquid Chromatography (UPLC) |
| Isotopic Purity | To quantify the percentage of the deuterated species (d4) relative to all isotopic variants (d0, d1, d2, d3). | ≥ 98% | High-Resolution Mass Spectrometry (HRMS) |
| Isotopic Enrichment | To determine the percentage of deuterium atoms at the labeled positions. | ≥ 98 atom % D | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Unlabeled Estetrol Content | To quantify the amount of non-deuterated Estetrol (d0). | ≤ 0.5% | LC-MS/MS |
| Residual Solvents | To identify and quantify any remaining solvents from the synthesis process. | Conforms to ICH Q3C guidelines. | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Water Content | To determine the amount of water in the material. | ≤ 1.0% | Karl Fischer Titration |
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.
Caption: A logical workflow for the quality control of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quality control of this compound. The following sections provide outlines for key experimental protocols.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample solution of this compound in the mobile phase at the same concentration as the standard.
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks.
-
Isotopic Purity and Enrichment by High-Resolution Mass Spectrometry (HRMS)
This method allows for the precise determination of the isotopic distribution of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Scan Mode: Full scan mode over a mass range that includes the expected masses of all isotopic variants (d0 to d4).
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol/water).
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it onto the LC system.
-
Acquire the full scan mass spectrum.
-
Identify the monoisotopic peaks corresponding to the unlabeled (d0), and deuterated (d1, d2, d3, d4) forms of Estetrol.
-
Calculate the isotopic purity by determining the relative abundance of the d4 peak compared to the sum of all isotopic peaks.[7]
-
Isotopic enrichment can be calculated from the weighted average of the masses of the isotopic peaks.[8]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can confirm the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, Methanol-d4).
-
Experiments:
-
¹H NMR: To observe the proton signals. The absence or reduction of signals at the expected positions of deuteration confirms the labeling.
-
¹³C NMR: To observe the carbon signals.
-
²H NMR: To directly observe the deuterium signals, confirming the presence and location of the labels.[9]
-
-
Procedure:
-
Dissolve an accurately weighed amount of this compound in the chosen deuterated solvent.
-
Acquire the ¹H, ¹³C, and ²H NMR spectra.
-
Analyze the spectra to confirm the expected structural features and the positions of deuterium incorporation by comparing them with the spectra of unlabeled Estetrol.
-
Estetrol Signaling Pathway
Estetrol exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ERα and ERβ.[10] It acts as a selective nuclear estrogen receptor modulator, exhibiting a unique profile of tissue-specific agonist and antagonist activities.[2][11] The following diagram illustrates the simplified signaling pathway of Estetrol.
Caption: Simplified overview of the Estetrol signaling pathway.
Conclusion
The quality and reliability of this compound are fundamental to the success of research and development programs that rely on it as an internal standard. A thorough understanding of available suppliers and the implementation of a rigorous quality control program, encompassing identity, purity, and isotopic enrichment testing, are therefore indispensable. By adhering to the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and contribute to the advancement of scientific knowledge in their respective fields.
References
- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estetrol and drospirenone: a novel oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estetrol - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Protocol for the Quantification of Estetrol in Human Plasma using Estetrol-d4 as an Internal Standard by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Estetrol (E4) in human plasma samples using a stable isotope-labeled internal standard, Estetrol-d4. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely adopted for bioanalytical applications.[1][2] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard is crucial for correcting for variability in sample processing and matrix effects, ensuring accurate and precise quantification.[3][4]
Introduction
Estetrol (E4) is a natural estrogen produced by the human fetal liver. Its quantification in plasma is essential for various clinical research areas, including endocrinology and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.[1]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical component of a robust bioanalytical method.[3][4] An ideal SIL-IS co-elutes with the analyte and has the same extraction recovery and ionization response, thereby compensating for variations during sample preparation and analysis.[3] This protocol details a method for the reliable quantification of Estetrol in human plasma, incorporating this compound as the internal standard.
Experimental Protocol
This protocol is a comprehensive guide for the quantification of Estetrol in human plasma.
Materials and Reagents
| Reagent | Grade | Supplier |
| Estetrol | ≥98% | Commercially Available |
| This compound | ≥98%, isotopic purity ≥99% | Commercially Available |
| Methanol | LC-MS Grade | Commercially Available |
| Acetonitrile | LC-MS Grade | Commercially Available |
| Water | LC-MS Grade | Commercially Available |
| Formic Acid | LC-MS Grade | Commercially Available |
| Ammonium Fluoride | LC-MS Grade | Commercially Available |
| Methyl Tert-Butyl Ether (MTBE) | HPLC Grade | Commercially Available |
| Human Plasma (drug-free) | Commercially Available |
Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Estetrol and this compound in methanol.
Working Standard Solutions:
-
Prepare serial dilutions of the Estetrol stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in methanol:water (50:50, v/v).
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with known amounts of Estetrol.
Sample Preparation (Liquid-Liquid Extraction - LLE)
Liquid-liquid extraction is a common and effective method for extracting steroids from plasma.[1]
-
Thaw plasma samples, calibration standards, and QC samples on ice.
-
Aliquot 200 µL of each sample into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to all samples except for the blank matrix.
-
Vortex briefly to mix.
-
Add 800 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer (MTBE) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization.
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium fluoride[5] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Estetrol from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estetrol | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Note: The specific m/z values for precursor and product ions and the optimal collision energy need to be determined by infusing pure solutions of Estetrol and this compound into the mass spectrometer.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Estetrol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.
-
Quantification: Determine the concentration of Estetrol in the QC and unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The analytical method should be validated according to the guidelines from regulatory agencies such as the FDA or EMA. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Experimental Workflow
Caption: Workflow for Estetrol quantification in plasma.
Rationale for Using an Internal Standard
Caption: How an internal standard corrects for variability.
References
- 1. Ultra-high sensitivity analysis of estrogens for special populations in serum and plasma by liquid chromatography-mass spectrometry: assay considerations and suggested practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Estetrol-d4 Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy.[1] Its unique physiological properties have led to its investigation and use in various hormonal therapies, including oral contraception.[1][2] Estetrol-d4 is a deuterated form of Estetrol, commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision.[3] Accurate measurement of Estetrol and its deuterated analog in urine is crucial for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of this compound, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The primary challenges in analyzing estrogens in urine include their presence in conjugated forms (glucuronides and sulfates) and the complexity of the urine matrix, which can cause ion suppression or enhancement in MS-based detection.[4][5][6] Therefore, robust sample preparation is essential and typically involves three key steps:
-
Enzymatic Hydrolysis: To deconjugate the glucuronidated and sulfated metabolites of Estetrol, converting them to their free form for extraction and analysis.
-
Extraction: To isolate the analyte of interest from the complex urine matrix and to concentrate it. The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Analysis: To detect and quantify the analyte, typically by LC-MS/MS, which offers high sensitivity and selectivity.[7]
Quantitative Data Summary
The following table summarizes the quantitative data for Estetrol and related estrogen analysis from various studies. It is important to note that the performance of these methods can vary based on the specific laboratory conditions, instrumentation, and the analyte concentration.
| Parameter | Analyte | Method | Sample Matrix | Value | Reference |
| Recovery | Estetrol | RP-HPLC | Pharmaceutical | 100.17% | [1] |
| Drospirenone | RP-HPLC | Pharmaceutical | 100.20% | [1] | |
| Estetrol | RP-HPLC | Pharmaceutical | 99.79% | ||
| Drospirenone | RP-HPLC | Pharmaceutical | 99.65% | ||
| Estrogens | LLE | Urine | 84-101% | [8] | |
| Steroids | SPE | Urine | ~85% | [9] | |
| Linearity Range | Estetrol | RP-HPLC | Pharmaceutical | 3.55 – 21.3 µg/mL | [1] |
| Drospirenone | RP-HPLC | Pharmaceutical | 0.75 – 4.5 µg/mL | [1] | |
| Estetrol | UPLC | Pharmaceutical | 14.2–213 µg/ml | [10] | |
| Drospirenone | UPLC | Pharmaceutical | 3 to 45 µg/ml | [10] | |
| Limit of Detection (LOD) | Estetrol | RP-HPLC | Pharmaceutical | 0.13 µg/mL | [2] |
| Drospirenone | RP-HPLC | Pharmaceutical | 0.04 µg/mL | [2] | |
| Estrogens | LC-MS/MS | Urine | 0.04–0.28 ng/mL | [11] | |
| Limit of Quantification (LOQ) | Estetrol | RP-HPLC | Pharmaceutical | 0.40 µg/mL | [2] |
| Drospirenone | RP-HPLC | Pharmaceutical | 0.13 µg/mL | [2] | |
| Estrogens | LC-MS/MS | Urine | 0.14–0.92 ng/mL | [11] | |
| Estrogens | LC-MS/MS | Serum/Plasma | 0.38–1.18 ng/mL | [11] | |
| Matrix Effect | Steroids | LC-MS/MS | Urine | -6.56 to 7.30% | [11] |
| Steroids | LC-MS/MS | Serum | -13.9 to 18.2% | [11] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound Glucuronides
This protocol is essential for the analysis of total this compound, as a significant portion is excreted in a conjugated form.
Materials:
-
Urine sample
-
This compound internal standard solution
-
β-glucuronidase from Helix pomatia
-
Sodium acetate buffer (0.15 M, pH 4.6)
-
L-ascorbic acid
-
Incubator or water bath at 37°C
Procedure:
-
To a 0.5 mL aliquot of urine, add 20 µL of the this compound internal standard solution.[12]
-
Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase.[12]
-
Vortex the sample gently to mix.
-
Incubate the sample for 20 hours at 37°C to ensure complete hydrolysis of the glucuronide conjugates.[12]
-
After incubation, the sample is ready for the extraction step.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up and concentrating the analyte from the urine matrix.
Materials:
-
Hydrolyzed urine sample
-
SPE cartridges (e.g., C18)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 5-10 minutes to remove any residual water.
-
Elution: Elute the this compound from the cartridge using 3 mL of the elution solvent (e.g., methanol). Collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting analytes from aqueous solutions.
Materials:
-
Hydrolyzed urine sample
-
Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To the hydrolyzed urine sample, add 8 mL of dichloromethane.[12]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the organic layer (bottom layer for dichloromethane) containing the this compound.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Concluding Remarks
The selection of the most appropriate sample preparation technique will depend on various factors, including the required sensitivity and selectivity, sample throughput, and available resources. For high-throughput analysis, SPE is often preferred due to its ease of automation. LLE, while effective, can be more labor-intensive. Regardless of the chosen method, the use of a deuterated internal standard such as this compound is critical for achieving accurate and precise quantification by compensating for matrix effects and variations in extraction efficiency.[3] The protocols provided here serve as a detailed guide for researchers to develop and validate robust analytical methods for this compound in urine.
References
- 1. scispace.com [scispace.com]
- 2. zenodo.org [zenodo.org]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. marker-test.de [marker-test.de]
- 6. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of estrogens in human urine using gas chromatography/negative chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput sample preparation and analysis using 96-well membrane solid-phase extraction and liquid chromatography-tandem mass spectrometry for the determination of steroids in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity UPLC-MS/MS Quantification of Estrogens in Human Serum Using Estetrol-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of four key estrogens—Estrone (E1), Estradiol (E2), Estriol (E3), and Estetrol (E4)—in human serum. The method employs Estetrol-d4 as a stable isotope-labeled internal standard to ensure accuracy and precision. This protocol is designed for clinical research applications, including pharmacokinetic studies and endocrinology research, requiring reliable measurement of low physiological concentrations of estrogens.
Introduction
Estrogens are a class of steroid hormones that play a crucial role in a wide range of physiological processes. Accurate and sensitive quantification of individual estrogens such as Estrone (E1), Estradiol (E2), Estriol (E3), and the recently characterized Estetrol (E4) is essential for both clinical diagnostics and pharmaceutical research.[1] UPLC-MS/MS has become the gold standard for steroid hormone analysis due to its high selectivity, sensitivity, and specificity, overcoming the limitations of traditional immunoassays.[2][3] The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations during sample preparation and analysis. This compound, a deuterated form of Estetrol, serves as an ideal internal standard for the quantification of a panel of estrogens.[4][5] This application note provides a detailed protocol for the simultaneous determination of E1, E2, E3, and E4 in human serum using a UPLC-MS/MS system.
Experimental Protocols
Materials and Reagents
-
Analytes: Estrone (E1), Estradiol (E2), Estriol (E3), Estetrol (E4)
-
Internal Standard: this compound
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, Ammonium fluoride
-
Extraction Solvent: Methyl tert-butyl ether (MTBE)
-
Reconstitution Solvent: 50:50 Methanol:Water
-
Human Serum: Blank, and study samples
-
Equipment: UPLC system, Tandem mass spectrometer, 96-well plates, plate shaker, evaporator.
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To 200 µL of serum sample, add 20 µL of the internal standard working solution (this compound at 5 ng/mL).
-
Equilibration: Vortex the samples for 10 seconds and allow them to equilibrate for 15 minutes at 4°C.
-
Extraction: Add 1 mL of MTBE to each sample.
-
Mixing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples at 4000 x g for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
-
Injection: Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Mass Spectrometer: Waters Xevo TQ-XS or equivalent
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Estrone (E1) | 269.2 | 145.1 | 40 | 35 |
| Estradiol (E2) | 271.2 | 145.1 | 40 | 35 |
| Estriol (E3) | 287.2 | 145.1 | 45 | 40 |
| Estetrol (E4) | 303.2 | 171.1 | 45 | 40 |
| This compound (IS) | 307.2 | 173.1 | 45 | 40 |
Data Presentation
The method was validated for linearity, lower limit of quantification (LLOQ), precision, and accuracy.
Table 1: Calibration Curve Linearity and LLOQ
| Analyte | Calibration Range (pg/mL) | R² | LLOQ (pg/mL) |
| Estrone (E1) | 5 - 2000 | >0.995 | 5 |
| Estradiol (E2) | 2 - 1000 | >0.997 | 2 |
| Estriol (E3) | 10 - 5000 | >0.996 | 10 |
| Estetrol (E4) | 10 - 5000 | >0.995 | 10 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Estrone (E1) | Low | 15 | 6.8 | 102.3 | 8.5 | 101.5 |
| Medium | 150 | 5.1 | 98.7 | 6.9 | 99.2 | |
| High | 1500 | 4.5 | 100.5 | 5.8 | 100.1 | |
| Estradiol (E2) | Low | 6 | 7.2 | 103.1 | 9.1 | 102.4 |
| Medium | 60 | 4.9 | 99.5 | 6.5 | 100.3 | |
| High | 600 | 4.2 | 101.2 | 5.5 | 100.8 | |
| Estriol (E3) | Low | 30 | 6.5 | 101.8 | 8.2 | 101.1 |
| Medium | 300 | 5.3 | 98.9 | 7.1 | 99.6 | |
| High | 3000 | 4.8 | 100.8 | 6.2 | 100.4 | |
| Estetrol (E4) | Low | 30 | 6.9 | 102.5 | 8.8 | 101.9 |
| Medium | 300 | 5.5 | 99.1 | 7.3 | 99.8 | |
| High | 3000 | 4.9 | 101.0 | 6.4 | 100.6 |
Mandatory Visualizations
Caption: Experimental workflow for estrogen quantification.
Caption: Classical estrogen signaling pathway.
Conclusion
This application note presents a validated UPLC-MS/MS method for the simultaneous quantification of Estrone, Estradiol, Estriol, and Estetrol in human serum. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for demanding clinical research applications. The provided protocol offers a straightforward and robust workflow for researchers in endocrinology and drug development.
References
- 1. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of estrone-3-sulfate, progesterone, estrone and estradiol in serum of mares and American bisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Enhanced Mass Spectrometric Sensitivity of Estetrol-d4 through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol (E4) is a native estrogen with four hydroxyl groups, produced by the human fetal liver. Its potential therapeutic applications have led to a growing need for sensitive and reliable analytical methods for its quantification in biological matrices. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful tool for this purpose. However, like other estrogens, Estetrol's ionization efficiency in common MS sources can be low, limiting detection sensitivity. Chemical derivatization of the phenolic hydroxyl group on the A-ring of the steroid is a widely employed strategy to introduce a readily ionizable moiety, thereby significantly enhancing the MS signal. This application note provides detailed protocols for the derivatization of deuterated Estetrol (Estetrol-d4), a common internal standard in quantitative bioanalysis, to achieve enhanced sensitivity in LC-MS/MS assays.
The protocols described herein are adapted from established methods for the derivatization of other estrogens, such as estradiol and estrone, and are expected to yield significant improvements in the limit of detection (LOD) and limit of quantification (LOQ) for this compound.
Principle of Derivatization for Enhanced MS Sensitivity
The primary goal of derivatization in this context is to improve the ionization efficiency of this compound in the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. By attaching a chemical tag with a permanent positive charge or a group that is easily protonated, the analyte's response in positive ion mode is significantly increased. This leads to lower detection limits and improved accuracy and precision of quantitative measurements. The derivatization targets the phenolic hydroxyl group at the C3 position of the steroid's A-ring, a common feature among estrogens.
Recommended Derivatization Agents
Several derivatization reagents have proven effective for estrogens and are recommended for the derivatization of this compound. The choice of agent may depend on the specific LC-MS/MS platform and desired fragmentation characteristics.
-
Dansyl Chloride: A widely used reagent that reacts with phenolic hydroxyl groups to form a highly fluorescent and readily ionizable derivative.[1][2]
-
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): This reagent introduces a permanently charged methylpyridinium group, leading to excellent ionization efficiency in ESI.[3]
-
Picolinic Acid: Forms picolinoyl esters with hydroxyl groups, which show enhanced ESI response in positive ion mode.[4][5][6]
Quantitative Data Summary
The following table summarizes the expected enhancement in mass spectrometric sensitivity based on data from the derivatization of similar estrogens.
| Derivatization Agent | Expected Sensitivity Enhancement (compared to underivatized) | Reference Compound(s) | Citation(s) |
| Dansyl Chloride | 5 to 10-fold increase in mass spectral response. | Estradiol, Estrone | |
| FMP-TS | Significant improvement in specificity and sensitivity, with LOQs around 2 pg/mL. | Estradiol, Estrone | |
| Picolinic Acid | 5 to 10-fold higher ESI response. | Corticosteroids | [4] |
| Picolinoyl Derivatization | Approximately 10-fold higher ESI response. | Aldosterone | [6] |
Experimental Protocols
Note: These protocols are adapted for this compound from established methods for other estrogens. Optimization of reaction conditions (e.g., temperature, time, reagent concentration) may be necessary for optimal results with this compound.
Protocol 1: Derivatization of this compound with Dansyl Chloride
Materials:
-
This compound standard solution
-
Dansyl chloride solution (1 mg/mL in acetone or acetonitrile)[1]
-
Sodium bicarbonate buffer (100 mM, pH 10.5)[1]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Evaporate the solvent from the this compound sample or standard to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Reaction Quenching & Preparation for LC-MS/MS:
-
After incubation, cool the sample to room temperature.
-
Add 100 µL of a water:acetonitrile (1:1, v/v) mixture.
-
Vortex briefly and centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization of this compound with FMP-TS
Materials:
-
This compound standard solution
-
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) solution (5 mg/mL in acetonitrile)
-
Triethylamine (TEA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (FA)
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Evaporate the solvent from the this compound sample or standard to dryness under a gentle stream of nitrogen.
-
Derivatization Reaction:
-
Prepare the FMP-TS reagent by dissolving it in acetonitrile containing 1% TEA.
-
To the dried residue, add 50 µL of the freshly prepared FMP-TS reagent.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 40°C for 15 minutes.
-
-
Reaction Quenching & Preparation for LC-MS/MS:
-
Add 50 µL of mobile phase (e.g., water:methanol 65:35) containing 0.1% formic acid to quench the reaction.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Derivatization of this compound with Picolinic Acid
Materials:
-
This compound standard solution
-
Picolinic acid
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen gas supply
-
Vortex mixer
Procedure:
-
Sample Preparation: Evaporate the solvent from the this compound sample or standard to dryness under a gentle stream of nitrogen.
-
Preparation of Derivatizing Reagent (Mixed Anhydride):
-
In a clean, dry vial, dissolve picolinic acid, MNBA, and DMAP in anhydrous THF.
-
-
Derivatization Reaction:
-
To the dried this compound residue, add the prepared mixed anhydride reagent and TEA.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
Work-up & Preparation for LC-MS/MS:
-
Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial.
-
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Logical diagram of mass spec sensitivity enhancement.
Conclusion
Derivatization of this compound is a crucial step for achieving the high sensitivity required for its reliable quantification in various research and drug development applications. The protocols provided, adapted from well-established methods for other estrogens, offer a solid starting point for developing robust and sensitive LC-MS/MS assays. The use of derivatizing agents like Dansyl chloride, FMP-TS, or Picolinic acid can be expected to significantly improve the ionization efficiency and, consequently, the overall performance of the analytical method. Researchers are encouraged to optimize these protocols for their specific instrumentation and application needs.
References
- 1. Highly sensitive determination of estrone and estradiol in human serum by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS [sigmaaldrich.com]
- 4. documents.thermofisher.cn [documents.thermofisher.cn]
- 5. Derivatized versus non-derivatized LC-MS/MS techniques for the analysis of estrogens and estrogen-like endocrine disruptors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estetrol-d4 in Steroid Hormone Panel Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy.[1] Its unique physiological profile and potential therapeutic applications have led to increased interest in its accurate quantification in biological matrices. Estetrol-d4, a deuterated analog of Estetrol, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in the quantification of endogenous or administered Estetrol.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the analysis of steroid hormone panels.
Principle of the Method
The quantitative analysis of steroids, including Estetrol, from biological samples such as serum or plasma, typically involves three key steps:
-
Sample Preparation: Extraction of the analytes and the internal standard from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Chromatographic Separation: Separation of the target analytes from other endogenous compounds using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).
-
Mass Spectrometric Detection: Detection and quantification of the analytes and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
The concentration of the analyte (Estetrol) is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Quantitative Data
Table 1: Physicochemical Properties of Estetrol and this compound
| Compound | Molecular Formula | Exact Mass (Da) |
| Estetrol (E4) | C₁₈H₂₄O₄ | 304.1675 |
| This compound | C₁₈H₂₀D₄O₄ | 308.1926 |
Table 2: Example LC-MS/MS Parameters for Steroid Hormone Analysis
The following table provides a starting point for method development. Optimal parameters for Estetrol and this compound should be determined empirically on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estetrol (E4) | User Determined | User Determined | User Determined |
| This compound (IS) | User Determined | User Determined | User Determined |
| Testosterone | 289.2 | 97.1 | 25 |
| Progesterone | 315.2 | 97.1 | 27 |
| Estradiol | 271.2 | 183.1 | 30 |
| Cortisol | 363.2 | 121.1 | 28 |
Note on this compound MRM Transitions: Specific, validated MRM transitions for this compound are not widely published. The precursor ion will be the [M+H]⁺ or [M-H]⁻ adduct of its exact mass (308.1926 Da). Product ions will be generated by fragmentation of the precursor ion in the collision cell. It is recommended to perform a product ion scan of the this compound precursor to identify stable and intense fragment ions for use in the MRM method. Based on the fragmentation of other deuterated estrogens, a mass shift of +4 Da in some fragments compared to unlabeled Estetrol can be anticipated.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up complex matrices like serum or plasma for sensitive steroid analysis.
Materials:
-
Biological matrix (serum, plasma)
-
This compound internal standard working solution (concentration to be optimized, e.g., 10 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg)
-
Conditioning solvent: Methanol
-
Equilibration solvent: Water
-
Wash solvent: e.g., 10% Methanol in water
-
Elution solvent: e.g., 90% Methanol in water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50% Methanol in water)
Procedure:
-
Sample Thawing: Thaw frozen samples on ice.
-
Internal Standard Spiking: To 500 µL of sample, add a known amount of this compound internal standard working solution (e.g., 50 µL). Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 1 mL of cold methanol to the sample. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 2 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from step 3 onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of the wash solvent to remove interfering substances.
-
Elution: Elute the analytes with 2 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography
Instrumentation:
-
UPLC or HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Column temperature: 40°C
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Injection volume: 5-10 µL
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.0 | 0.4 | 30 |
| 1.0 | 0.4 | 30 |
| 8.0 | 0.4 | 95 |
| 8.1 | 0.4 | 30 |
| 10.0 | 0.4 | 30 |
Note: This is an example gradient and should be optimized for the specific steroid panel and LC system used to achieve adequate separation of all analytes.
Protocol 3: Mass Spectrometry
Instrumentation:
-
Tandem quadrupole mass spectrometer
-
Ionization source: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
Scan type: Multiple Reaction Monitoring (MRM)
Typical ESI Source Parameters:
-
IonSpray Voltage: 4500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
MRM Parameter Optimization:
As previously mentioned, the specific MRM transitions for this compound need to be determined. This is a standard procedure in analytical method development.
-
Prepare a solution of this compound.
-
Infuse the solution directly into the mass spectrometer.
-
Perform a Q1 scan to determine the m/z of the precursor ion (likely [M+H]⁺ or [M-H]⁻).
-
Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions.
-
Select at least two product ions for each analyte (one for quantification and one for qualification).
-
Optimize the collision energy for each transition to maximize the signal intensity.
Visualizations
Caption: Estetrol's selective action on estrogen receptor alpha (ERα).
References
Application Note: Bioanalytical Method Validation for the Quantification of Estetrol in Human Plasma using Estetrol-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy.[1][2] It exhibits a unique mechanism of action, functioning as a Native Estrogen with Selective Tissue activity (NEST). E4 selectively activates the nuclear estrogen receptor alpha (ERα) signaling pathway while demonstrating limited or even antagonistic effects on membrane-bound ERα in certain tissues.[1][3][4] This distinctive profile suggests a potentially improved safety profile compared to other estrogens, particularly concerning its impact on liver and breast tissue.[1][4] As Estetrol gains prominence in therapeutic areas such as contraception and menopausal hormone therapy, robust and reliable bioanalytical methods are crucial for its quantitative determination in biological matrices to support pharmacokinetic and toxicokinetic studies.[2][5]
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Estetrol in human plasma, utilizing its stable isotope-labeled analog, Estetrol-d4, as the internal standard (IS).[6] The method adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][8][9][10][11]
Signaling Pathway of Estetrol
Estetrol's unique pharmacological profile stems from its differential activation of estrogen receptor alpha (ERα) signaling pathways. Unlike estradiol (E2), which activates both nuclear and membrane ERα, Estetrol primarily acts as an agonist of the nuclear pathway, leading to the transcription of target genes. In contrast, it has minimal agonistic activity and can act as an antagonist at the membrane ERα, thereby uncoupling these two signaling cascades.[3][4]
References
- 1. Estetrol a promising native estrogen for oral contraception and the relief of menopausal symptoms - International Menopause Society [imsociety.org]
- 2. Estetrol: From Preclinical to Clinical Pharmacology and Advances in the Understanding of the Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estetrol - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Whole blood microsampling for the quantitation of estetrol without derivatization by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. moh.gov.bw [moh.gov.bw]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. fda.gov [fda.gov]
- 11. dspace.cuni.cz [dspace.cuni.cz]
Application of Estetrol-d4 in Pharmacokinetic Studies of Estetrol
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy. It is being investigated for use in hormonal contraception and menopausal hormone therapy. Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of Estetrol. To ensure the accuracy and reliability of these studies, a robust bioanalytical method is required for the quantification of Estetrol in biological matrices. The use of a stable isotope-labeled internal standard, such as Estetrol-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard mimics the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and improving the precision and accuracy of the measurement.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the pharmacokinetic analysis of Estetrol.
Bioanalytical Method Using this compound
A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Estetrol in human plasma, using this compound as an internal standard, is outlined below.
Summary of Method Validation Parameters
The following tables summarize the typical validation parameters for a UHPLC-MS/MS assay for Estetrol using this compound.
Table 1: Linearity of the Method
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Estetrol | 0.1 - 100 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| LQC | 0.3 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| MQC | 10 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| HQC | 80 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control |
Table 3: Recovery and Matrix Effect
| Analyte | Quality Control Level | Mean Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| Estetrol | LQC | 85.2 | 0.98 | 1.01 |
| HQC | 87.5 | 0.95 | 0.99 | |
| This compound | - | 86.1 | 0.97 | - |
| IS: Internal Standard |
Table 4: Stability
| Stability Condition | Duration | Temperature | Mean Stability (%) |
| Bench-top | 24 hours | Room Temperature | 98.5 |
| Freeze-thaw | 3 cycles | -20°C to Room Temperature | 97.2 |
| Long-term | 90 days | -80°C | 99.1 |
Experimental Protocols
Protocol for Sample Preparation from Human Plasma (Protein Precipitation)
This protocol describes the extraction of Estetrol from human plasma using protein precipitation.
Materials:
-
Human plasma samples
-
Estetrol and this compound reference standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of blank plasma with appropriate concentrations of Estetrol for calibration standards and quality control samples.
-
To 100 µL of each plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 water:methanol).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.
Protocol for UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
UHPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Estetrol | 303.2 | 171.1 | 100 | -35 |
| This compound | 307.2 | 173.1 | 100 | -35 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Visualizations
Estetrol Metabolism Pathway
Estetrol primarily undergoes Phase II metabolism, specifically glucuronidation and sulfation. The key enzyme responsible for glucuronidation is UGT2B7[1].
Caption: Metabolic pathway of Estetrol.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the workflow for a typical pharmacokinetic study of Estetrol using this compound as an internal standard.
Caption: Pharmacokinetic study workflow.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Estetrol in biological matrices for pharmacokinetic studies. The detailed protocols and validation data presented in this document offer a comprehensive guide for researchers and scientists in the field of drug development. The high sensitivity and specificity of the UHPLC-MS/MS method, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data essential for the clinical development of Estetrol.
References
Application Note: Therapeutic Drug Monitoring of Estetrol using Estetrol-d4 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy.[1] It is being investigated and used in various therapeutic areas, including contraception and hormone replacement therapy.[1][2] Therapeutic Drug Monitoring (TDM) of Estetrol is crucial to optimize treatment efficacy and minimize potential adverse effects by maintaining drug concentrations within a target therapeutic window. This application note provides a detailed protocol for the quantitative analysis of Estetrol in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol utilizes Estetrol-d4, a stable isotope-labeled internal standard, to ensure accuracy and precision.
Principle of the Method
This method involves the extraction of Estetrol and the internal standard, this compound, from a plasma sample, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for the correction of any variability during sample preparation and analysis, leading to highly reliable quantification.
Materials and Reagents
-
Analytes and Internal Standard:
-
Estetrol (E4)
-
This compound (E4-d4)
-
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium fluoride (LC-MS grade)
-
Human plasma (blank, drug-free)
-
-
Consumables:
-
Microcentrifuge tubes
-
Pipette tips
-
HPLC vials and caps
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa) or liquid-liquid extraction solvents.
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Estetrol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Estetrol stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Sample Preparation
This protocol outlines a solid-phase extraction (SPE) method, which generally provides cleaner extracts compared to liquid-liquid extraction.
-
Sample Spiking: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Acidification: Add 400 µL of 0.5% formic acid in water to the plasma sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Estetrol and this compound from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Injection: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: Agilent InfinityLab Poroshell HPH-C8 (2.1 × 50 mm, 2.7 µm) or equivalent.[3]
-
Mobile Phase A: Water with 1 mM ammonium fluoride and 0.1% formic acid.
-
Mobile Phase B: Methanol with 1 mM ammonium fluoride and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 30% B), ramp up to a high percentage (e.g., 95% B) to elute the analytes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact MRM transitions should be optimized for the specific instrument used. The precursor ion for Estetrol (C18H24O4, MW: 304.38 g/mol ) in negative mode would be [M-H]⁻ at m/z 303.2. For this compound (C18H20D4O4, MW: 308.41 g/mol ), the precursor ion would be [M-H]⁻ at m/z 307.2. Product ions are generated by collision-induced dissociation and would need to be determined experimentally.
-
-
Data Presentation
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Estetrol analysis.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Estetrol Signaling Pathway
Estetrol primarily exerts its effects through binding to estrogen receptors alpha (ERα) and beta (ERβ).[4] The binding of Estetrol to these receptors initiates a cascade of events leading to the regulation of gene expression. The signaling can occur through both genomic and non-genomic pathways.[1]
Caption: Estetrol's genomic signaling pathway.
Experimental Workflow for Estetrol TDM
The following diagram illustrates the key steps in the therapeutic drug monitoring of Estetrol using the described LC-MS/MS method.
Caption: Workflow for Estetrol TDM.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the therapeutic drug monitoring of Estetrol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for clinical research and drug development applications. The provided protocols and performance characteristics can be used as a starting point for the implementation and validation of this assay in a research laboratory setting.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Estetrol-d4 in Human Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting matrix effects when analyzing Estetrol-d4 in human plasma using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In human plasma, common sources of matrix effects include phospholipids, salts, and metabolites.[3] These effects can lead to inaccurate and irreproducible quantification of Estetrol and its internal standard, this compound.[1] Even with a stable isotope-labeled internal standard, significant matrix effects can compromise assay accuracy.[4][5]
Q2: I am using this compound, a deuterated internal standard. Shouldn't that compensate for any matrix effects?
A2: While stable isotopically labeled (SIL) internal standards like this compound are the best choice for mitigating matrix effects, they may not always provide complete compensation.[4][6] A phenomenon known as differential matrix effects can occur due to a slight chromatographic separation between the analyte and the deuterated internal standard (the "isotope effect").[5][6] If the elution profiles are not perfectly co-eluted, they can be affected differently by ion suppression or enhancement, leading to an altered analyte/internal standard peak area ratio and compromised accuracy.[6]
Q3: What are the primary sources of matrix effects in human plasma for steroid analysis?
A3: For steroid analysis in human plasma, the most significant source of matrix effects, particularly ion suppression in electrospray ionization (ESI), is phospholipids from cell membranes.[3] Other endogenous components like salts, fatty acids, and metabolites of Estetrol, such as glucuronide and sulfate conjugates, can also contribute to matrix effects.[7][8]
Q4: How can I determine if matrix effects are impacting my assay?
A4: The most common method to assess matrix effects is the post-extraction addition experiment.[9] This involves comparing the peak response of an analyte spiked into an extracted blank plasma sample to the response of the analyte in a neat solution (e.g., mobile phase).[9] A significant difference in response indicates the presence of matrix effects. Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
Troubleshooting Guide
If you are experiencing issues such as poor reproducibility, inconsistent internal standard response, or batch failure in your this compound assay, follow this troubleshooting workflow to diagnose and resolve potential matrix effect issues.
Caption: Troubleshooting workflow for identifying and resolving matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
This protocol allows for the quantitative determination of matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Estetrol and this compound at a known concentration (e.g., mid-QC level) into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank human plasma using your established sample preparation method. After the final evaporation step, reconstitute the dried extract with the spiking solution from Set A.
-
Set C (Matrix-Matched Standard): Spike blank human plasma with Estetrol and this compound at the same concentration as Set A and process it through the entire sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Peak Area Ratio [Analyte/IS] in Set B) / (Peak Area Ratio [Analyte/IS] in Set A)
-
A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across different lots of plasma should be <15%.
-
Protocol 2: Sample Preparation Strategies to Mitigate Matrix Effects
The choice of sample preparation is critical for minimizing matrix effects.[10] Below are three common techniques with their relative advantages and disadvantages.
Caption: Decision guide for selecting a sample preparation method.
A. Protein Precipitation (PPT) Protocol:
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing this compound.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
B. Liquid-Liquid Extraction (LLE) Protocol:
-
To 100 µL of human plasma, add the this compound internal standard.
-
Add 50 µL of a buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.
-
Add 600 µL of an organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
C. Solid-Phase Extraction (SPE) Protocol:
-
Condition: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Dilute 100 µL of plasma (spiked with this compound) with 200 µL of 2% phosphoric acid and load onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.
-
Elute: Elute the analytes with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Data Summary
The following table summarizes typical performance characteristics of different sample preparation methods for steroid analysis in human plasma. Actual values for this compound may vary and should be determined experimentally.
| Sample Preparation Method | Analyte Recovery | Matrix Effect (Suppression) | Relative Cleanliness |
| Protein Precipitation | High (>90%) | High (20-50%) | Low |
| Liquid-Liquid Extraction | Moderate to High (70-95%) | Moderate (10-30%) | Medium |
| Solid-Phase Extraction | High (>85%) | Low (<15%) | High |
Signaling Pathway and Metabolism
Estetrol (E4) is a natural estrogen with a unique metabolic profile. Unlike other estrogens, it is not significantly metabolized by cytochrome P450 enzymes.[8] Instead, it primarily undergoes phase II metabolism to form glucuronide and sulfate conjugates.[7][8] These highly polar metabolites are readily excreted but can be a source of matrix effects if not adequately removed during sample preparation.
Caption: Simplified metabolic pathway of Estetrol (E4).
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RF34 | PMON202 The Human Metabolic Profile of Estetrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing Collision Energy for Estetrol-d4 MRM Transitions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estetrol-d4. Here, you will find information to help you optimize collision energy for robust and sensitive Multiple Reaction Monitoring (MRM) transitions in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of collision energy for this compound MRM transitions.
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal for Precursor Ion | 1. Incorrect mass calculation for this compound.2. Suboptimal ion source parameters.3. Poor ionization efficiency in the chosen polarity mode. | 1. Verify the exact mass of the this compound standard. The nominal mass is approximately 308.4 g/mol . Account for the specific deuteration pattern.2. Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature.[1]3. While estrogens are often analyzed in negative ion mode, test both positive and negative ionization to determine the optimal mode for your instrument and conditions. |
| No or Low Signal for Product Ions | 1. Collision energy is too low to induce fragmentation.2. Collision energy is too high, leading to excessive fragmentation and loss of specific product ions.3. Incorrect product ions selected for monitoring. | 1. Gradually increase the collision energy in small increments (e.g., 2-5 eV steps) and monitor the signal intensity of potential product ions.[2]2. If the signal decreases with increasing collision energy, the initial setting may be too high. Start from a lower energy and ramp up.3. Based on the fragmentation of similar estrogens, common losses include water and parts of the D-ring.[3] Predict potential product ions and perform a product ion scan to confirm their presence. |
| High Background Noise or Interferences | 1. Matrix effects from the sample.2. Non-specific fragmentation.3. Contamination in the LC-MS system. | 1. Improve sample preparation with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.2. Select more specific product ions that are unique to this compound. A higher mass product ion is often more specific.3. Flush the LC system and mass spectrometer to remove potential contaminants. |
| Inconsistent or Irreproducible Results | 1. Fluctuations in LC conditions (flow rate, gradient).2. Instability of the ion source.3. Inconsistent collision gas pressure. | 1. Ensure the LC system is properly equilibrated and delivering a stable flow and gradient.2. Clean and maintain the ion source regularly.3. Check the collision gas supply and ensure a stable pressure is maintained in the collision cell. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The exact precursor ion will depend on the ionization mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. For this compound (nominal mass ~308.4), this would be approximately m/z 307.4.
Example MRM Transitions for this compound (Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Example 1 | Product Ion (m/z) - Example 2 |
| This compound | 307.4 | 289.4 (Loss of H₂O) | 183.1 (Characteristic estrogen fragment) |
Disclaimer: These are predicted values. It is crucial to confirm the masses and optimize the transitions on your specific instrument.
Q2: How do I perform a collision energy optimization experiment?
A2: A collision energy optimization experiment involves systematically varying the collision energy for a specific MRM transition and monitoring the resulting product ion intensity. The goal is to find the energy that produces the most stable and intense signal. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: Should I use a fixed collision energy for all my analytes?
A3: No, it is generally not recommended. The optimal collision energy is dependent on the precursor ion's mass, charge state, and stability.[2] For the highest sensitivity and specificity, it is best to determine the optimal collision energy for each MRM transition individually.
Q4: What is a typical starting range for collision energy optimization for a molecule like this compound?
A4: For steroids and similar small molecules, a good starting point for collision energy optimization is typically in the range of 10 to 50 eV. You can perform a ramp experiment within this range, stepping by 2-5 eV, to identify the region of optimal energy.
Q5: My instrument software can automatically calculate a collision energy. Should I use it?
A5: Many modern mass spectrometer software packages can predict a suitable collision energy based on linear equations derived from the precursor ion's m/z.[2] These calculated values are often a good starting point and can be used for initial screening. However, for methods requiring the highest sensitivity and accuracy, empirical optimization for each transition is recommended.
Experimental Protocols
Protocol: Collision Energy Optimization for this compound MRM Transitions
Objective: To determine the optimal collision energy (CE) for each MRM transition of this compound to achieve maximum signal intensity and sensitivity.
Materials:
-
This compound standard solution of known concentration (e.g., 100 ng/mL in a suitable solvent like methanol or acetonitrile).
-
LC-MS/MS system with a triple quadrupole mass spectrometer.
-
Appropriate LC column and mobile phases for the separation of Estetrol.
Methodology:
-
Compound Tuning (Infusion):
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Prepare a solution of this compound for infusion (e.g., 100 ng/mL in 50:50 methanol:water with 0.1% formic acid or ammonium hydroxide, depending on the desired ionization mode).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
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Optimize the ion source parameters (e.g., spray voltage, source temperature, gas flows) to maximize the signal of the this compound precursor ion (e.g., m/z 307.4 in negative mode).
-
-
Product Ion Scan:
-
While infusing the this compound solution, perform a product ion scan of the selected precursor ion.
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Set a collision energy within a typical range (e.g., 20-30 eV) to induce fragmentation.
-
Identify the most abundant and specific product ions from the resulting spectrum. Select at least two product ions for MRM method development (one for quantification, one for qualification).
-
-
Collision Energy Ramp:
-
Set up an MRM method with the selected precursor and product ion transitions.
-
Create a series of experiments where the collision energy is ramped for each transition. For example, for the transition 307.4 > 289.4, set up individual experiments with CE values from 10 eV to 50 eV in 2 eV increments.
-
Acquire data for each CE value while continuously infusing the this compound standard.
-
-
Data Analysis:
-
Plot the product ion intensity as a function of the collision energy for each MRM transition.
-
The optimal collision energy is the value that corresponds to the highest point on the resulting curve.
-
-
LC-MS/MS Verification:
-
Incorporate the optimized collision energies into your final LC-MS/MS method.
-
Inject a known concentration of this compound standard and verify the performance of the method under chromatographic conditions.
-
Visualization
Caption: Workflow for optimizing collision energy for this compound MRM transitions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rearrangement and fragmentation of estrogen ether ions: new aspects found with Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression of Estetrol-d4 in electrospray ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Estetrol-d4 during electrospray ionization (ESI) mass spectrometry analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the signal intensity of my this compound internal standard unexpectedly low or variable?
Possible Causes:
-
Ion Suppression: Co-eluting matrix components from the biological sample (e.g., plasma, serum, urine) can interfere with the ionization of this compound in the ESI source, leading to a reduced signal.[1][2][3][4][5] Phospholipids are a major cause of ion suppression in plasma and serum samples.[1][3]
-
Poor Sample Cleanup: Inefficient removal of matrix components during sample preparation is a primary reason for ion suppression.[1][6][7]
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Suboptimal Chromatographic Separation: If this compound co-elutes with highly abundant, easily ionizable matrix components, it will have to compete for ionization, resulting in a suppressed signal.[1][4]
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Differential Ion Suppression: The deuterated internal standard (this compound) and the unlabeled analyte (Estetrol) may experience different degrees of ion suppression, especially if they are not perfectly co-eluting.[8]
-
Instrumental Issues: A contaminated ion source or incorrect mass spectrometer settings can also lead to poor signal intensity.
Solutions:
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Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation for reducing matrix effects.[1][6][7]
-
Improve Chromatographic Resolution: Modify your HPLC/UPLC method to better separate this compound from the ion-suppressing regions of the chromatogram, particularly from phospholipids.[1][4] Consider using a column with a different selectivity or adjusting the mobile phase gradient.
-
Check for Co-elution: Ensure that this compound and Estetrol co-elute as closely as possible to experience similar matrix effects.[8]
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Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[9] However, this may compromise the limit of quantification for the analyte.
-
Optimize MS Parameters: Tune the mass spectrometer parameters, such as capillary voltage and gas flow rates, to maximize the signal for this compound.
-
Clean the Ion Source: Regularly clean the ESI source to remove accumulated contaminants that can contribute to ion suppression.
Q2: My recovery for this compound is low after sample preparation. What could be the cause?
Possible Causes:
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to completely elute this compound from the SPE sorbent.
-
Poor Extraction Efficiency (LLE): The choice of extraction solvent and pH may not be optimal for extracting this compound from the sample matrix.
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Adsorption to Labware: Steroids can adsorb to plastic surfaces, leading to losses during sample preparation.
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Analyte Instability: this compound may be degrading during one of the sample preparation steps.
Solutions:
-
Optimize SPE Elution: Test different elution solvents or increase the volume of the current solvent to ensure complete elution. For estrogens, a small percentage of a protic solvent like isopropanol in acetonitrile can improve recovery.[10]
-
Optimize LLE Conditions: Experiment with different organic solvents and adjust the pH of the aqueous phase to maximize the extraction efficiency of this compound.
-
Use Low-Binding Labware: Utilize polypropylene or other low-binding microplates and tubes to minimize adsorption losses.
-
Investigate Stability: Perform stability experiments at each step of the sample preparation process to identify any potential degradation issues.
Frequently Asked Questions (FAQs)
What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the signal of the analyte of interest (in this case, this compound) is reduced due to the presence of other co-eluting compounds in the sample.[1][2][3][4][5] These interfering compounds, often from the biological matrix, compete with the analyte for ionization in the ESI source. This can lead to inaccurate and imprecise quantification, as well as reduced sensitivity of the assay.[8]
Which sample preparation technique is best for minimizing ion suppression of this compound?
While the optimal technique can be matrix-dependent, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components, such as phospholipids, compared to simple protein precipitation.[1][6][7] This leads to a cleaner extract and reduced ion suppression.
How can I assess the degree of ion suppression in my assay?
A common method is the post-extraction addition technique.[11] In this method, you compare the signal of this compound in a neat solution to its signal when spiked into a blank, extracted matrix sample. The ratio of these signals gives a quantitative measure of the matrix effect (ion suppression or enhancement).
Can the choice of mobile phase affect ion suppression?
Yes, the mobile phase composition, including organic solvent, aqueous component, and additives, can influence the ionization efficiency of this compound and co-eluting matrix components.[12][13][14] It is important to optimize the mobile phase to achieve good chromatographic separation and minimize ion suppression. Additives like ammonium fluoride have been shown to enhance the signal for some steroids.[2]
My deuterated internal standard (this compound) shows a different retention time than the unlabeled Estetrol. Is this a problem?
A slight shift in retention time between a deuterated internal standard and the native analyte can occur and may lead to differential ion suppression if they elute into regions of the chromatogram with varying matrix effects.[8] It is crucial to achieve near-perfect co-elution to ensure that both compounds experience the same ionization conditions.
Data Presentation
The following tables summarize typical recovery and matrix effect data for estrogens using different sample preparation techniques, as reported in the literature. Note that specific values can vary depending on the exact experimental conditions.
Table 1: Comparison of Sample Preparation Techniques for Estrogen Analysis
| Sample Preparation Technique | Typical Analyte Recovery (%) | Effectiveness in Reducing Matrix Effects | Reference(s) |
| Protein Precipitation (PPT) | >90% | Low to Moderate | [15] |
| Liquid-Liquid Extraction (LLE) | 80-100% | Moderate to High | [6] |
| Solid Phase Extraction (SPE) | 85-105% | High | [1][7][11] |
| HybridSPE®-Phospholipid Removal | >90% | Very High (specifically targets phospholipids) | [1][3] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of Estetrol.
Protocol 1: Solid Phase Extraction (SPE) for Estetrol in Human Plasma
This protocol is a representative example and may require optimization for specific applications.
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Conditioning: Condition a mixed-mode C8/anion-exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[16]
-
Sample Pre-treatment: To 200 µL of human plasma, add an appropriate amount of this compound internal standard and 100 µL of 0.1 N HCl.[16]
-
Loading: Apply the pre-treated sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 60:40 (v/v) deionized water:methanol to remove polar interferences.[16]
-
Drying: Dry the cartridge under full vacuum for 5 minutes.[16]
-
Elution: Elute Estetrol and this compound with 3 mL of methanol.[16]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at < 50°C. Reconstitute the residue in 100 µL of the initial mobile phase.[16]
Protocol 2: Liquid-Liquid Extraction (LLE) for Estetrol in Human Serum
This protocol is a representative example and may require optimization.
-
Sample Preparation: To 500 µL of human serum, add the this compound internal standard.
-
Extraction: Add 2.5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
Protocol 3: Protein Precipitation (PPT) with Phospholipid Removal (HybridSPE®)
This protocol is a representative example for using a specialized phospholipid removal plate.
-
Sample Pre-treatment: In a well of the HybridSPE® plate, add 100 µL of plasma containing this compound.
-
Precipitation: Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.[3]
-
Mixing: Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Filtration: Apply a vacuum or positive pressure to the manifold to draw the supernatant through the HybridSPE® sorbent, which retains the phospholipids.
-
Collection: Collect the clean filtrate for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of this compound, from sample preparation to data analysis.
Troubleshooting Decision Tree for Low this compound Signal
References
- 1. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of estetrol on migration and invasion inT47-D breast cancer cells through the actin cytoskeleton [iris.unimore.it]
- 16. amchro.com [amchro.com]
Technical Support Center: Estetrol-d4 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape and chromatography of Estetrol-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, fronting, or splitting) for this compound?
A1: Poor peak shape in the chromatography of this compound can arise from several factors:
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Column Issues: Degradation of the column, voids in the packing material, or a blocked frit can distort peak shape.[1][2]
-
Mobile Phase Mismatch: A significant difference in the composition and elution strength between the sample solvent and the mobile phase can lead to peak distortion.[3]
-
pH Effects: The pH of the mobile phase can influence the ionization state of this compound, affecting its retention and peak symmetry.[4][5][6]
-
Contamination: Contamination of the sample, mobile phase, or column can introduce interfering peaks or cause peak splitting.[1][7]
-
Isotope Effect: While generally minimal in reverse-phase chromatography, the deuterium labeling in this compound can sometimes lead to partial separation from any residual unlabeled Estetrol, potentially causing peak broadening or shouldering.
-
High Sample Concentration: Overloading the column with a highly concentrated sample can lead to peak fronting or splitting.[2]
Q2: How can I improve the resolution between this compound and other components in my sample?
A2: To improve resolution, consider the following adjustments to your chromatographic method:
-
Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer can significantly impact selectivity and resolution.
-
Modify Mobile Phase pH: For ionizable compounds like Estetrol, altering the mobile phase pH can change retention times and improve separation from other analytes.[3][4][6]
-
Change the Stationary Phase: If resolution is still an issue, switching to a column with a different stationary phase chemistry (e.g., C8, Phenyl) can provide the necessary selectivity.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over the course of the run, can help to separate compounds with different polarities more effectively.
-
Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, thereby affecting resolution.
Q3: What type of column is recommended for this compound analysis?
A3: C18 columns are commonly used and have been shown to provide good peak shape and retention for Estetrol.[8][9] Specifically, a Luna C18 column (100 × 2.6 mm, 1.6 µm) has been successfully used for the analysis of Estetrol.[8] For more complex separations, exploring other stationary phases like phenyl or C8 may be beneficial.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | For basic compounds, lowering the mobile phase pH can improve peak symmetry. Ensure adequate buffering of the mobile phase. |
| Column Contamination/Degradation | 1. Flush the column with a strong solvent. 2. If tailing persists, replace the column. |
| Blocked Frit or Guard Column | 1. Replace the guard column. 2. If the problem continues, replace the column inlet frit. |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front of the peak is sloped.
| Potential Cause | Troubleshooting Step |
| Sample Overload | 1. Dilute the sample. 2. Reduce the injection volume. |
| Sample Solvent Incompatible with Mobile Phase | Prepare the sample in a solvent that is weaker than or has a similar composition to the mobile phase.[3] |
Issue 3: Split Peaks
Split peaks appear as two or more distinct peaks for a single analyte.
| Potential Cause | Troubleshooting Step |
| Column Void or Channeling | Replace the column, as this is often due to a damaged packed bed.[1] |
| Blocked Column Frit | Backflush the column (if permissible by the manufacturer) or replace the frit.[1] |
| Co-elution of an Interfering Compound | Modify the mobile phase composition or gradient to improve separation.[1] |
| Sample Injection Issues | Ensure the sample is fully dissolved and that the injection solvent is compatible with the mobile phase.[3] |
| Purity of the Deuterated Standard | If the non-deuterated form is present as an impurity, it may partially separate from the deuterated analog, causing a shoulder or split peak. Verify the purity of the this compound standard. |
Experimental Protocols
Example RP-UPLC Method for Estetrol
This method can be used as a starting point for the analysis of this compound.
| Parameter | Condition |
| Column | Luna C18 (100 × 2.6 mm, 1.6 µm)[8] |
| Mobile Phase | 70:30 (v/v) Acetonitrile and 0.1% Formic Acid in Water[8] |
| Flow Rate | 1.0 mL/min[8] |
| Injection Volume | 10 µL[8] |
| Column Temperature | 25°C[8] |
| Detection | UV at 262 nm[8] |
| Run Time | 3 minutes[8] |
Example RP-HPLC Method for Estetrol
| Parameter | Condition |
| Column | Waters Symmetry C18 (250 x 4.6mm, 5µm)[10] |
| Mobile Phase | 55:45 (v/v) 0.01N KH2PO4 and Acetonitrile[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 240.0 nm[10] |
| Run Time | 6 minutes[10] |
Quantitative Data Summary
The following table summarizes performance data from a validated UPLC method for Estetrol, which can be a useful benchmark when developing a method for this compound.
| Parameter | Drospirenone | Estetrol |
| Retention Time (min) | 3.011[11] | 2.403[11] |
| % Recovery | 99.51%[11] | 100.29%[11] |
| Linearity Range (µg/ml) | 1.5 - 9[11] | 7.1 - 42.6[11] |
| LOD (µg/ml) | 0.09[11] | 0.36[11] |
| LOQ (µg/ml) | 0.26[11] | 1.10[11] |
Visualizations
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. crsubscription.com [crsubscription.com]
Dealing with in-source fragmentation of Estetrol-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estetrol-d4. The following information is designed to help you address common issues, particularly in-source fragmentation, encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
In-source fragmentation (ISF) is a phenomenon where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This can be problematic for quantitative analysis as it reduces the signal intensity of the intended precursor ion, potentially leading to inaccurate and unreliable results. For deuterated internal standards like this compound, significant in-source fragmentation can compromise the accuracy of the quantification of the unlabeled analyte.
Q2: What are the common causes of in-source fragmentation of this compound?
Several factors can contribute to the in-source fragmentation of this compound and other steroid molecules. These primarily relate to the ion source conditions being too "harsh" or energetic. Key contributors include:
-
High Declustering Potential (DP) or Fragmentor Voltage: These voltages are applied to the ions as they move from the atmospheric pressure region to the vacuum region of the mass spectrometer to help desolvate them.[1] However, if set too high, they can impart enough energy to cause fragmentation.
-
Elevated Ion Source Temperature: Higher source temperatures can increase the internal energy of the ions, leading to thermal degradation and fragmentation.[1]
-
Dirty Ion Source: A contaminated ion source can lead to unstable ionization and promote fragmentation.[2]
-
Mobile Phase Composition: The use of certain mobile phase additives or a high percentage of organic solvent can sometimes influence ionization efficiency and contribute to fragmentation.
Q3: What are the expected precursor and product ions for this compound in negative ion mode ESI-MS/MS?
Based on the structure of Estetrol and the behavior of similar estrogens in negative ion mode, the expected precursor ion ([M-H]⁻) for this compound (Molecular Formula: C₁₈H₂₀D₄O₄, Molecular Weight: 308.41) would be at an m/z of approximately 307.4.
Troubleshooting Guide: Dealing with In-Source Fragmentation of this compound
This guide provides a step-by-step approach to diagnosing and mitigating in-source fragmentation of this compound during your LC-MS/MS experiments.
Problem: Low intensity of the this compound precursor ion and/or high intensity of unexpected lower m/z ions.
This is a classic symptom of in-source fragmentation. Follow these steps to troubleshoot the issue:
Step 1: Evaluate and Optimize Mass Spectrometer Source Conditions
The primary cause of in-source fragmentation is often overly energetic conditions in the ion source.
-
Reduce the Declustering Potential (DP) or Fragmentor Voltage: This is the most critical parameter to adjust. Systematically lower the DP in decrements of 10-20 V and observe the effect on the precursor and fragment ion intensities.
-
Lower the Ion Source Temperature: High temperatures can cause thermal degradation. Reduce the source temperature in steps of 25-50 °C and monitor the signal. Be mindful that excessively low temperatures can lead to incomplete desolvation and reduced signal.
-
Check for a Dirty Ion Source: If optimization of voltages and temperature does not resolve the issue, consider cleaning the ion source components according to the manufacturer's recommendations. A dirty source can cause unstable ionization and promote fragmentation.[2]
Step 2: Review and Adjust Chromatographic Conditions
While less common, the mobile phase composition can influence ionization and fragmentation.
-
Mobile Phase Composition: If using aggressive mobile phase modifiers, consider switching to a milder alternative. For example, if high concentrations of formic acid are used, you could try reducing the concentration or switching to a different additive.
-
Flow Rate: In some cases, a very high flow rate can affect the efficiency of desolvation and ionization. Consider reducing the flow rate if other parameters have been optimized.
Step 3: Verify the Integrity of Your this compound Standard
Ensure that the fragmentation is not a result of degradation of your analytical standard.
-
Prepare a Fresh Standard: Prepare a fresh stock solution of this compound and re-run the analysis.
-
Check Storage Conditions: Confirm that the this compound standard has been stored under the recommended conditions to prevent degradation.
Visual Troubleshooting Workflow
The following diagram illustrates the logical flow for troubleshooting in-source fragmentation of this compound.
Experimental Protocols & Data
The following tables provide hypothetical experimental parameters for the analysis of this compound, illustrating "good" (minimal fragmentation) and "bad" (significant fragmentation) conditions. These are based on typical values for similar steroid analyses and should be used as a starting point for your method development.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | "Good" Condition (Minimal Fragmentation) | "Bad" Condition (Significant Fragmentation) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 307.4 | 307.4 |
| Product Ion (m/z) | Hypothetical: 289.4 (loss of H₂O) | Hypothetical: 173 (ring cleavage fragment) |
| Declustering Potential (DP) | 30 - 50 V | > 80 V |
| Collision Energy (CE) | 20 - 35 eV | 20 - 35 eV |
| Ion Source Temperature | 350 - 450 °C | > 550 °C |
| Curtain Gas | 20 - 30 psi | 20 - 30 psi |
| IonSpray Voltage | -4000 to -4500 V | -4000 to -4500 V |
Note: The product ions are hypothetical and should be optimized based on your instrument and experimental conditions.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 or Phenyl-Hexyl, ≤ 2.1 mm ID, < 3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Fluoride |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid or 2 mM Ammonium Fluoride |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Experimental Workflow for Method Optimization
The following diagram outlines a general workflow for optimizing your LC-MS/MS method to minimize in-source fragmentation of this compound.
By following these guidelines and systematically optimizing your experimental parameters, you can effectively troubleshoot and mitigate in-source fragmentation of this compound, leading to more accurate and reliable quantitative results in your research.
References
Technical Support Center: Ensuring Long-Term Stability of Estetrol-d4 in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the long-term stability of Estetrol-d4 in biological matrices during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (E4-d4) is a deuterium-labeled form of Estetrol (E4), a naturally occurring estrogen.[1] It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of unlabeled Estetrol in biological samples.[1] The stability of this compound is critical because its degradation can lead to inaccuracies in the quantification of the target analyte, Estetrol. An ideal internal standard should have the same extraction recovery and ionization response as the analyte it is meant to track.[2]
Q2: What are the primary factors that can affect the stability of this compound in biological matrices?
A2: The stability of this compound, like other steroid molecules in biological matrices, can be influenced by several factors:
-
Temperature: Improper storage temperatures can lead to degradation. Long-term storage is typically recommended at -20°C or -80°C.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the integrity of the analyte.[3][4][5]
-
pH of the Matrix: The pH of the biological matrix (e.g., plasma, urine) can affect the stability of steroid conjugates. A pH range of 5-7 is generally recommended for the storage of steroid samples.
-
Enzymatic Degradation: Endogenous enzymes present in biological matrices can potentially metabolize this compound.
-
Oxidation: Exposure to oxidative conditions can lead to the degradation of the molecule.
-
Light Exposure: Photodegradation can occur with prolonged exposure to light.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: While specific long-term stability data for this compound is not extensively published, general guidelines for endogenous steroids and their deuterated internal standards suggest the following:
-
Long-Term Storage: For long-term stability, samples should be stored at -20°C or colder. Studies on other steroid conjugates have shown no significant degradation for over 10 years when stored at -20°C.
-
Short-Term Storage: For short-term storage, such as on the benchtop during sample processing, it is advisable to keep samples on ice or at refrigerated temperatures (2-8°C) to minimize degradation.
Q4: How many freeze-thaw cycles can samples containing this compound undergo?
A4: There is no definitive study on the maximum number of freeze-thaw cycles for this compound. However, research on other hormones in plasma and serum provides some guidance:
-
Estrone and estradiol have shown minimal changes after the first few freeze-thaw cycles.[6]
-
A study on various analytes in plasma indicated that most were stable for up to 10 freeze-thaw cycles, with significant changes in some analytes appearing after 30 cycles.[4][5]
-
It is best practice to minimize the number of freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is recommended to aliquot the sample into smaller volumes before the initial freezing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in this compound peak area across a sample batch. | 1. Inconsistent sample extraction. 2. Degradation of this compound during sample processing (bench-top instability). 3. Ion suppression or enhancement in the mass spectrometer. | 1. Ensure a consistent and validated extraction protocol is followed for all samples. 2. Keep samples on ice or at refrigerated temperatures during processing. Perform a bench-top stability experiment to determine the maximum time samples can be left at room temperature. 3. A stable isotope-labeled internal standard like this compound should co-elute with the analyte and help normalize for matrix effects.[7] If variability persists, further optimization of the chromatographic method may be needed. |
| Loss of this compound signal in long-term stored samples. | 1. Degradation due to improper storage temperature. 2. Adsorption of the analyte to the storage container. | 1. Verify that storage freezers have maintained the target temperature (-20°C or -80°C) without significant fluctuations. 2. Use low-binding polypropylene tubes for sample storage. |
| Inconsistent results after repeated analysis of the same sample. | 1. Degradation due to multiple freeze-thaw cycles. | 1. Aliquot samples into single-use volumes before initial freezing to avoid repeated freeze-thaw cycles. 2. If aliquoting is not possible, validate the stability of this compound for the number of freeze-thaw cycles your samples will undergo. |
| Appearance of unexpected peaks near the this compound peak. | 1. Degradation of this compound into other metabolites. 2. Contamination of the analytical system. | 1. Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, light, and heat) to identify potential degradation products.[8] 2. Clean the LC-MS system according to the manufacturer's recommendations. |
Quantitative Data Summary
The following tables summarize stability data for related steroid hormones, which can serve as a proxy for estimating the stability of this compound.
Table 1: Effect of Freeze-Thaw Cycles on Hormone Concentrations in Human Plasma and Serum
| Analyte | Matrix | Change per Freeze-Thaw Cycle (%) | Number of Cycles Tested |
| Estrone | Plasma | 2-4 | 10 |
| Estrone | Serum | 2-4 | 10 |
| Estradiol | Serum | 2-4 | 10 |
| Cholesterol | Plasma | <2 | 10 |
| Triglycerides | Plasma | -19 (after 30 cycles) | >30 |
Source: Adapted from studies on hormone stability in plasma and serum.[4][6]
Table 2: Recommended Stability Testing Conditions for Bioanalytical Method Validation
| Stability Test | Storage Condition | Minimum Duration |
| Freeze-Thaw Stability | -20°C or -80°C | 3 cycles |
| Short-Term (Bench-Top) Stability | Room Temperature | Duration of expected sample processing |
| Long-Term Stability | -20°C or -80°C | Duration of the study |
| Stock Solution Stability | Refrigerated and Room Temperature | To be determined |
Source: Based on general bioanalytical method validation guidelines.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
Objective: To determine the stability of this compound in human plasma after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
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Spike a known concentration of this compound into a pooled batch of human plasma.
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Divide the spiked plasma into at least four sets of aliquots (e.g., n=5 for each set).
-
-
Baseline Analysis (Cycle 0):
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Immediately after spiking, process and analyze one set of aliquots to establish the baseline concentration.
-
-
Freeze-Thaw Cycles:
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Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Cycle 1: Thaw one set of aliquots unassisted at room temperature. Once completely thawed, refreeze at -80°C for at least 12 hours.
-
Cycle 2: Repeat the thaw and refreeze process for the next set of aliquots.
-
Cycle 3: Repeat for the final set.
-
-
Sample Analysis:
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After the final freeze-thaw cycle for each set, process the samples using a validated extraction method.
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Analyze the samples by LC-MS/MS and quantify the concentration of this compound.
-
-
Data Evaluation:
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Calculate the mean concentration and standard deviation for each set of freeze-thaw cycles.
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Compare the mean concentration of each cycle to the baseline concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline.
-
Visualizations
Caption: Workflow for Freeze-Thaw Stability Assessment of this compound.
Caption: Factors Influencing this compound Stability and its Impact on Accuracy.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aefa.es [aefa.es]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. scispace.com [scispace.com]
Calibration curve issues in Estetrol quantification using Estetrol-d4
Welcome to the technical support center for Estetrol quantification using Estetrol-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to potential calibration curve issues.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of Estetrol using an LC-MS/MS method with this compound as an internal standard.
Issue 1: Non-linear Calibration Curve at High Concentrations
Question: My calibration curve for Estetrol is showing non-linearity at the higher concentration points, even when using this compound as an internal standard. What are the potential causes and how can I address this?
Answer:
Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis.[1][2] Several factors could be contributing to this phenomenon:
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Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[2][3] When the ion intensity exceeds the detector's linear dynamic range, the response is no longer proportional to the analyte concentration.
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Ion Source Saturation: At high analyte concentrations, the efficiency of the electrospray ionization (ESI) process can decrease, leading to a plateau in the ion signal. This is due to competition for droplet surface area and charge.
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Matrix Effects: Although a deuterated internal standard can compensate for matrix effects, significant ion suppression or enhancement at high analyte concentrations can still lead to a non-linear response.[1][2]
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Formation of Multimers: At high concentrations, analytes can sometimes form dimers or other multimers, which may not be detected at the same m/z as the primary ion, leading to a loss of signal.[1][2]
Troubleshooting Steps:
-
Dilute High-Concentration Samples: The simplest solution is to dilute the upper calibration standards and any high-concentration unknown samples to fall within the linear range of the assay.
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Optimize MS Detector Settings: If possible, adjust the detector gain or use a less sensitive precursor-to-product ion transition for high-concentration samples to avoid saturation.
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Evaluate Different Regression Models: Instead of a linear regression, a quadratic regression model (y = ax² + bx + c) might provide a better fit for your calibration curve.[4] However, the use of non-linear regression should be justified and validated.
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Use Weighted Regression: Employing a weighting factor, such as 1/x or 1/x², in your linear regression can give less weight to the higher concentration points where the variance is typically larger, often improving the overall fit.
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Extend the Dynamic Range with Multiple Transitions: Monitor two different SRM (Selected Reaction Monitoring) transitions for Estetrol: a sensitive one for the low concentration range and a less sensitive one for the high concentration range.[3]
Logical Troubleshooting Workflow for Non-Linearity:
Caption: Troubleshooting workflow for non-linear calibration curves.
Issue 2: Poor Reproducibility at the Lower Limit of Quantification (LLOQ)
Question: I am observing high variability and poor reproducibility for my lowest calibration standard (LLOQ). What could be the cause and how can I improve it?
Answer:
Poor performance at the LLOQ is often related to issues with sensitivity, sample preparation, or matrix effects.
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Insufficient Sensitivity: The signal-to-noise ratio at the LLOQ may be too low for reliable quantification.
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Sample Preparation Variability: Inconsistent recovery during extraction procedures (e.g., liquid-liquid extraction or solid-phase extraction) can have a more pronounced effect at very low concentrations.
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Matrix Effects: Ion suppression can significantly impact the signal of the analyte and internal standard at the LLOQ, leading to higher variability.
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Contamination: Contamination of the blank matrix or glassware can lead to a significant background signal, affecting the accuracy of the LLOQ.
Troubleshooting Steps:
-
Optimize MS/MS Parameters: Ensure that the MS/MS parameters (e.g., collision energy, declustering potential) are optimized for maximum sensitivity for both Estetrol and this compound.
-
Improve Sample Preparation:
-
Evaluate different extraction methods (e.g., LLE with different organic solvents, or different SPE cartridges) to maximize recovery and minimize matrix effects.
-
Ensure complete evaporation of the extraction solvent and proper reconstitution of the sample in a solvent compatible with the mobile phase.
-
-
Optimize Chromatographic Conditions:
-
Adjust the mobile phase composition and gradient to improve peak shape and resolution from interfering matrix components.
-
Ensure that the LLOQ peak has at least 10-20 data points across it for reliable integration.
-
-
Assess and Mitigate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in your matrix. If significant matrix effects are present, consider using a more rigorous cleanup method or a different ionization source if available.
-
Careful Blank Control: Always process a blank sample alongside your calibration curve to check for contamination. Use high-purity solvents and clean labware.
Experimental Workflow for LLOQ Optimization:
Caption: Workflow for optimizing LLOQ performance.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve still non-linear even with a deuterated internal standard like this compound?
A1: While a deuterated internal standard is excellent for correcting for variability in sample preparation and matrix effects, it cannot correct for non-linear detector response at high concentrations or saturation of the ion source.[3][4] The analyte and internal standard signals may not be suppressed or enhanced to the exact same degree, especially if their concentrations are vastly different.
Q2: What are the acceptance criteria for a calibration curve in a bioanalytical method?
A2: According to regulatory guidelines (e.g., FDA, EMA), the calibration curve should have a correlation coefficient (r²) of ≥ 0.99. For each calibration standard, the back-calculated concentration should be within ±15% of the nominal value (±20% for the LLOQ). At least 75% of the calibration standards must meet this criterion, including the LLOQ and the highest concentration standard.
Q3: Can I use a quadratic regression for my calibration curve?
A3: Yes, a quadratic regression (y = ax² + bx + c) can be used if the relationship between concentration and response is consistently non-linear and provides a better fit than a weighted linear regression.[4] However, the choice of a non-linear model must be justified and the model should be thoroughly validated. It is crucial to have a sufficient number of calibration standards (typically at least 6-8) to accurately define the curve.
Q4: How do I choose the right weighting factor for my linear regression?
A4: The most common weighting factors are 1/x and 1/x², where 'x' is the concentration. The choice of weighting factor should be based on the analysis of the residuals. A plot of the residuals versus concentration should show a random distribution around zero. If the residuals increase with concentration, a weighted regression is appropriate. The weighting factor that provides the smallest sum of squared residuals is generally the best choice.
Experimental Protocols
Proposed LC-MS/MS Method for Estetrol Quantification
This is a proposed method based on typical protocols for steroid analysis. Optimization and validation are required for your specific application and instrument.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
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To 100 µL of plasma or serum, add 10 µL of this compound internal standard working solution.
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Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and hexane (80:20, v/v).
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Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
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Transfer the upper organic layer to a clean tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
3. Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Estetrol: To be optimized (Propose precursor [M-H]⁻ m/z 303.2 -> product ions) this compound: To be optimized (Propose precursor [M-H]⁻ m/z 307.2 -> product ions) |
| Collision Energy | To be optimized for each transition |
| Declustering Potential | To be optimized |
| Ion Source Temp. | 500°C |
Note: The exact MRM transitions for Estetrol and this compound need to be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the precursor and product ion selection and collision energies.
Data Presentation
Table 1: Example Calibration Curve Data and Acceptance Criteria
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Status (±15%, ±20% for LLOQ) |
| 0.1 (LLOQ) | 0.09 | 90.0 | Pass |
| 0.2 | 0.21 | 105.0 | Pass |
| 0.5 | 0.48 | 96.0 | Pass |
| 1.0 | 1.05 | 105.0 | Pass |
| 5.0 | 5.30 | 106.0 | Pass |
| 10.0 | 9.80 | 98.0 | Pass |
| 25.0 | 23.50 | 94.0 | Pass |
| 50.0 (ULOQ) | 48.00 | 96.0 | Pass |
Table 2: Comparison of Regression Models
| Regression Model | Weighting | Correlation Coefficient (r²) |
| Linear | None | 0.995 |
| Linear | 1/x | 0.998 |
| Linear | 1/x² | 0.999 |
| Quadratic | None | 0.999 |
References
- 1. japsonline.com [japsonline.com]
- 2. scispace.com [scispace.com]
- 3. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
Reducing background noise in Estetrol-d4 LC-MS/MS analysis
Technical Support Center: Estetrol-d4 LC-MS/MS Analysis
Welcome to the technical support center for this compound LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A: this compound is a deuterated form of Estetrol, meaning four of its hydrogen atoms have been replaced with deuterium. It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays. Because this compound is chemically identical to the non-labeled Estetrol being measured, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that can occur during sample preparation and analysis, such as matrix effects (ion suppression or enhancement), leading to more precise and reliable quantification.[1][2]
Q2: What are the most common sources of background noise in my this compound analysis?
A: High background noise in LC-MS/MS can originate from multiple sources, broadly categorized as chemical noise or electronic noise.[3]
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Chemical Noise: This is the most common type and arises from chemical contaminants. Sources include:
-
Mobile Phase: Impurities in solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate). Always use LC-MS grade reagents.[4][5]
-
LC System: Contamination from tubing, fittings, seals, and solvent reservoirs.[6] Microbial growth in aqueous mobile phase bottles is also a potential source.[7]
-
Sample Matrix: Endogenous components from the biological sample (e.g., phospholipids, salts, proteins) that were not removed during sample preparation can cause significant background and ion suppression.[8][9]
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Carryover: Residual analyte from a previous, high-concentration injection sticking to parts of the autosampler (needle, loop, valve) or the analytical column.[6][10][11]
-
External Contamination: Leachable compounds from plasticware (e.g., pipette tips, vials), detergents from glassware, and even airborne laboratory contaminants.[5]
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. While it cannot be eliminated, it is usually stable and low in a well-maintained instrument.
Q3: What is an acceptable signal-to-noise ratio (S/N) for this type of assay?
A: For quantitative bioanalytical methods, the S/N ratio at the Lower Limit of Quantification (LLOQ) is a critical parameter. Regulatory guidelines, such as those from the FDA, generally expect the analyte response at the LLOQ to be at least 5 to 10 times the response of the background noise. A signal-to-noise ratio of approximately 7 to 9 may indicate a need to reduce the noise level.[12] For qualitative identification, a lower S/N of 3 is often considered acceptable.
Q4: How can I differentiate between chemical noise, electronic noise, and carryover?
A: A systematic approach involving blank injections is the most effective way to diagnose the source of background noise.[10]
-
Run a Blank (No Injection): Acquire data without injecting any sample. The resulting baseline represents the electronic noise of the system plus any chemical noise from the mobile phase and LC-MS system itself.
-
Inject a Mobile Phase Blank: Inject a sample of your mobile phase. If new peaks or a higher baseline appear compared to the "no injection" run, it points to contamination in your solvent or the injection pathway.
-
Inject a Post-Sample Blank: After running a high-concentration sample, inject a blank solvent. If you see a peak at the retention time of this compound, this is indicative of carryover.[11][13] If all blanks show a similar elevated and noisy baseline, this suggests contamination of the mobile phase or a dirty MS ion source.[10]
Troubleshooting Guides
Problem 1: High Background Noise Across the Entire Chromatogram
This issue often points to a systemic contamination problem affecting the entire analysis.
| Possible Cause | Troubleshooting Steps & Solutions |
| Contaminated Mobile Phase or Additives | 1. Prepare fresh mobile phase using brand new, unopened LC-MS grade solvents and additives.[4] 2. Filter aqueous mobile phases to prevent microbial growth, which can create noise.[7] 3. Thoroughly clean solvent reservoirs with a sequence of solvents (e.g., acid, water, methanol) before refilling.[7][14] |
| Contaminated LC System | 1. Flush the entire LC system, including the pump, degasser, and tubing, with a strong solvent mixture (e.g., isopropanol/water).[14] 2. If contamination persists, systematically bypass components (e.g., autosampler, column) to isolate the source. |
| Dirty Mass Spectrometer Ion Source | 1. The ion source (capillary, cone, transfer tube) is prone to contamination buildup from non-volatile salts and matrix components.[8][13] 2. Follow the manufacturer's protocol for cleaning the ion source components. This often involves sonicating the parts in a sequence of water, methanol, or isopropanol.[13][15] 3. A "steam cleaning" procedure, running a high flow of aqueous mobile phase at high temperatures overnight, can also be effective.[16] |
Problem 2: High Background Noise or Peaks in Blank Injections
This is a classic symptom of carryover, where analyte from one injection persists into the next.
| Possible Cause | Troubleshooting Steps & Solutions |
| Autosampler Carryover | 1. Optimize Needle Wash: Ensure the needle wash solvent is strong enough to dissolve Estetrol effectively. A common strategy is to use a wash solvent with a higher percentage of organic solvent than the mobile phase.[6][11] Increase the wash volume and/or duration. 2. Check for Worn Parts: Inspect and replace worn autosampler components like the rotor seal, which can develop scratches that trap analytes.[10][17] 3. Injection Order: If possible, run samples in order of increasing concentration to minimize the impact of carryover from a high-concentration sample to a low-concentration one.[17] |
| Column Carryover | 1. Increase Column Wash: Extend the gradient elution time with a high percentage of strong organic solvent at the end of each run to ensure all compounds are eluted. 2. Perform a Double Gradient: Run your gradient method twice back-to-back on a blank injection. If a peak appears in the second gradient, it indicates that the compound was retained on the column from a previous run.[6][17] |
Problem 3: High Background Co-eluting with this compound Peak
This is often caused by matrix effects, where components from the sample extract interfere with the ionization of the target analyte.
| Possible Cause | Troubleshooting Steps & Solutions |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[18][19] • Solid-Phase Extraction (SPE): Offers high selectivity and is very effective at removing phospholipids and salts.[20] • Liquid-Liquid Extraction (LLE): A robust technique for separating analytes based on their partitioning between two immiscible liquids.[20][21] • Protein Precipitation (PPT): A simpler but less clean method. While it removes proteins, many other matrix components remain.[20][21] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution. |
| Isobaric Interference | 1. Check for Interferences: Ensure that no other compounds in the sample (e.g., metabolites, other steroids, co-administered drugs) have the same mass-to-charge ratio (m/z) as this compound and its fragments.[22] 2. Optimize MS/MS Transitions: Select more specific precursor-product ion transitions for this compound that are unique and not shared by potential interferences. |
Experimental Protocols & Data
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis
This table summarizes common sample preparation methods used to reduce matrix interference in biological samples.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile).[20][21] | Simple, fast, low cost, suitable for automation.[21] | Least effective cleanup; significant matrix effects from remaining phospholipids and salts.[8][21] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[20][21] | Good sample cleanup, can concentrate the analyte. | Can be labor-intensive, requires volatile and potentially hazardous solvents. | Routine analysis requiring cleaner extracts than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away, followed by elution.[20] | Excellent cleanup, high analyte concentration, highly selective, reduces matrix effects significantly.[18][20] | More complex and time-consuming method development, higher cost per sample. | Methods requiring very low limits of detection and high accuracy. |
Protocol: General Solid-Phase Extraction (SPE) for Estetrol from Serum
This protocol provides a general workflow for extracting steroids like Estetrol from a serum matrix. Note: This is a template and must be optimized for your specific application.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of LC-MS grade water through the sorbent.[20] This prepares the stationary phase to bind the analyte.
-
Sample Loading: Mix 100 µL of serum sample with the this compound internal standard. Add 200 µL of a buffer (e.g., 4% phosphoric acid) and vortex. Load the entire mixture onto the conditioned SPE cartridge.[20]
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar, interfering compounds while the analyte remains bound to the sorbent.[20]
-
Elution: Elute the Estetrol and this compound from the cartridge using 1 mL of a strong solvent (e.g., 90% methanol or acetonitrile).[20]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection into the LC-MS/MS system.
Visualizations
Troubleshooting Workflow for High Background Noise
The following diagram outlines a systematic approach to diagnosing and resolving high background noise in your LC-MS/MS analysis.
A logical workflow for troubleshooting high background noise.
Experimental Workflow for this compound Analysis
This diagram illustrates the key stages of a typical quantitative bioanalytical workflow using an internal standard.
Workflow for quantitative analysis of Estetrol using this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. How to reduce high background noise in an LC MS/MS experiment? - ECHEMI [echemi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reducing carryover | Waters [help.waters.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.cn [documents.thermofisher.cn]
- 11. youtube.com [youtube.com]
- 12. How to reduce noise in LC/MSMS??? - Chromatography Forum [chromforum.org]
- 13. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 14. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. opentrons.com [opentrons.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
Impact of different anticoagulants on Estetrol-d4 stability in plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors influencing the stability of Estetrol-d4 (E4-d4) in plasma. While specific literature on the impact of anticoagulants on this compound is limited, this guide offers best practices based on the analysis of steroid hormones.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant should I choose for my study involving this compound analysis in plasma?
A1: For most hormone stability studies, EDTA is the recommended anticoagulant.[1][2] It helps preserve the stability of many hormones for extended periods, especially when samples are stored at 4°C.[1][2] However, the optimal anticoagulant can be compound-specific. Therefore, a pilot stability study comparing different anticoagulants (e.g., EDTA, sodium heparin, and sodium citrate) under your specific experimental conditions is highly recommended.
Q2: How does storage temperature affect the stability of this compound in plasma?
A2: Lower storage temperatures generally improve the stability of analytes in plasma. For long-term storage of plasma samples for hormone analysis, freezing at -20°C or -80°C is standard practice.[3][4] Storing stock solutions of this compound is recommended at -80°C for up to 6 months or -20°C for up to 1 month.[3] For short-term storage (up to 120 hours), 4°C is often suitable for many hormones when collected in EDTA tubes.[1][2] Room temperature storage is generally not recommended as it can lead to analyte degradation.
Q3: Can the counter-ion of the anticoagulant (e.g., K2EDTA vs. K3EDTA) impact my results?
A3: While some studies have shown no significant impact of the anticoagulant counter-ion on the stability and matrix effects for certain drugs, it is a parameter that can influence plasma pH.[5] A change in pH could potentially affect the stability of a pH-sensitive compound. If you observe inconsistencies, it is worth considering if different counter-ions were used across your samples.
Q4: My this compound concentrations are lower than expected. What are the potential causes?
A4: Lower than expected concentrations can result from several factors:
-
Analyte Instability: Improper storage conditions (temperature, duration) or the choice of an inappropriate anticoagulant can lead to the degradation of this compound.
-
Extraction Inefficiency: The method used to extract this compound from the plasma matrix may not be optimal, leading to poor recovery.
-
Matrix Effects: Endogenous substances in plasma can interfere with the ionization of this compound during mass spectrometry analysis, leading to signal suppression.
-
Adsorption to Surfaces: Steroid hormones can be "sticky" and adsorb to plastic or glass surfaces of collection tubes and processing equipment. Using silanized glassware or low-retention plasticware can help mitigate this.
Q5: Are there specific analytical methods recommended for quantifying this compound in plasma?
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the reliable measurement of estrogens and their metabolites in plasma.[6][7] This method offers high sensitivity and specificity. Stable isotope dilution with a deuterated internal standard like this compound is a common and effective approach to achieve accurate quantification.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability between replicate samples | Inconsistent sample handling and processing. Incomplete mixing of anticoagulant with blood. Inter-individual differences in plasma composition affecting matrix effects. | Ensure standardized and consistent protocols for blood collection, processing, and storage. Gently invert blood collection tubes several times immediately after collection. Evaluate matrix effects for each sample lot or use a stable isotope-labeled internal standard. |
| Analyte degradation over time in stored samples | Suboptimal storage temperature. Inappropriate anticoagulant for this compound. Repeated freeze-thaw cycles. | Store plasma samples at ≤ -20°C for short-term and -80°C for long-term storage. Conduct a stability study with different anticoagulants (EDTA, Heparin, Citrate) to determine the best option. Aliquot plasma samples into smaller volumes to avoid multiple freeze-thaw cycles. |
| Poor recovery during sample extraction | Inefficient extraction method (e.g., liquid-liquid extraction, solid-phase extraction). Analyte adsorption to labware. | Optimize the extraction solvent, pH, and procedure. Consider using a different extraction technique. Use low-retention tubes and pipette tips. |
| Interference peaks in chromatogram | Endogenous plasma components co-eluting with this compound. Contamination from labware or reagents. | Optimize the chromatographic method to improve the separation of this compound from interfering peaks. Perform a thorough cleaning of the LC-MS/MS system. Analyze blank matrix samples to identify sources of contamination. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Plasma with Different Anticoagulants
-
Blood Collection: Collect whole blood from healthy volunteers into separate tubes containing K2EDTA, Sodium Heparin, and Sodium Citrate.
-
Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Spiking: Pool the plasma for each anticoagulant type and spike with a known concentration of this compound.
-
Aliquoting and Storage: Aliquot the spiked plasma into separate cryovials for each anticoagulant and time point. Store aliquots at room temperature (20-25°C), 4°C, and -20°C.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), retrieve the samples from each storage condition.
-
Extraction: Perform a liquid-liquid extraction by adding methyl tert-butyl ether (MTBE) to the plasma samples, vortexing, and centrifuging. Transfer the organic layer and evaporate to dryness.
-
Reconstitution and Analysis: Reconstitute the dried extract in an appropriate mobile phase and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Data Presentation
Table 1: Example Data on the Stability of this compound (% Remaining) in Human Plasma under Different Storage Conditions and Anticoagulants.
| Anticoagulant | Storage Temp. | 0 hr | 8 hr | 24 hr | 48 hr | 72 hr |
| K2EDTA | 4°C | 100% | 99.5% | 98.9% | 98.2% | 97.5% |
| -20°C | 100% | 100.1% | 99.8% | 99.6% | 99.2% | |
| Room Temp | 100% | 95.2% | 88.7% | 81.3% | 75.4% | |
| Sodium Heparin | 4°C | 100% | 98.8% | 97.1% | 95.5% | 93.8% |
| -20°C | 100% | 99.9% | 99.5% | 99.1% | 98.8% | |
| Room Temp | 100% | 93.1% | 85.4% | 77.6% | 70.1% | |
| Sodium Citrate | 4°C | 100% | 99.1% | 98.0% | 96.9% | 95.7% |
| -20°C | 100% | 100.0% | 99.7% | 99.3% | 99.0% | |
| Room Temp | 100% | 94.5% | 87.2% | 79.8% | 73.0% |
Note: This table contains example data for illustrative purposes.
Visualizations
References
- 1. Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. evermed.it [evermed.it]
- 5. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Estrogens in Serum and Plasma from Postmenopausal Women: Past Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Estetrol-d4 as an Internal Standard for Accurate Estetrol (E4) Quantification
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The robust and accurate quantification of estetrol (E4), a native estrogen with a unique pharmacological profile, is crucial for preclinical and clinical research. A key component of a reliable bioanalytical method is the use of a suitable internal standard (IS) to compensate for variations during sample preparation and analysis. This guide provides an objective evaluation of deuterated estetrol (estetrol-d4 or E4-d4) as an internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of E4, supported by experimental data from a validated method using whole blood microsamples.
Performance of this compound as an Internal Standard
An ideal internal standard should co-elute with the analyte, have similar ionization and extraction characteristics, and not interfere with the analyte signal. As a stable isotope-labeled analog, this compound is considered the gold standard for the quantification of E4. Its identical chemical structure ensures that it behaves almost identically to the unlabeled E4 during sample processing and analysis, providing the most accurate correction for any analyte loss or signal variation.
The validation of a UHPLC-MS/MS method using this compound as an internal standard for the quantification of E4 in whole blood microsamples has demonstrated excellent performance, meeting the stringent criteria for bioanalytical method validation set by regulatory agencies.[1]
Quantitative Data Summary
The following tables summarize the key validation parameters of a UHPLC-MS/MS method for E4 quantification using this compound as the internal standard.[1]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.25 - 100 ng/mL |
| Regression Model | Weighted (1/x) linear regression |
| Mean Correlation Coefficient (r) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| LLOQ | 0.25 | ≤ 15 | ≤ 15 | ± 20 |
| Low QC | 0.75 | ≤ 15 | ≤ 15 | ± 15 |
| Medium QC | 7.5 | ≤ 15 | ≤ 15 | ± 15 |
| High QC | 75 | ≤ 15 | ≤ 15 | ± 15 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Matrix Effect and Recovery
| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Estetrol (E4) | 95.8 | 98.2 |
| This compound (IS) | 96.1 | 97.9 |
The high and consistent extraction recovery and minimal matrix effect for both E4 and this compound underscore the suitability of the sample preparation method and the ability of the internal standard to track the analyte's behavior in the biological matrix.
Experimental Protocols
The following is a detailed methodology for the quantification of E4 in whole blood microsamples using a validated UHPLC-MS/MS method with this compound as the internal standard.[1]
Sample Preparation from Volumetric Absorptive Microsampling (VAMS)
-
Sample Collection: Whole blood samples (10 µL) are collected using VAMS devices.
-
Extraction: The VAMS tips are placed in a 96-well plate. 100 µL of a methanol/acetonitrile (1:1, v/v) solution containing this compound (at a fixed concentration) is added to each well.
-
Elution: The plate is shaken for 30 minutes at 1000 rpm to ensure complete extraction of the analyte and internal standard.
-
Evaporation: The supernatant is transferred to a new 96-well plate and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase A (water with 0.1 mM ammonium fluoride).
UHPLC-MS/MS Analysis
-
Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Kinetex F5, 2.6 µm, 100 mm × 2.1 mm ID).
-
Mobile Phase:
-
A: Water with 0.1 mM ammonium fluoride
-
B: Methanol/acetonitrile (1:1, v/v)
-
-
Gradient Elution: A gradient program is used to achieve optimal separation of E4 and E4-d4 from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of E4 and E4-d4. The specific precursor-to-product ion transitions are monitored.
Visualizations
Caption: Experimental workflow for E4 quantification.
Caption: Key bioanalytical method validation parameters.
References
A Comparative Guide to Internal Standards for Estetrol Quantification: Estetrol-d4 vs. 13C-labeled Estetrol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of estetrol (E4), a native estrogen with burgeoning applications in contraception and hormone replacement therapy, is paramount for both clinical and preclinical research. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of stable isotope-labeled internal standards (SIL-IS) to ensure precision and accuracy. This guide provides an objective comparison between two common types of SIL-IS for estetrol: deuterium-labeled (Estetrol-d4) and carbon-13-labeled (13C-labeled) estetrol.
Introduction to Stable Isotope-Labeled Internal Standards
In LC-MS/MS analysis, an ideal internal standard (IS) should be chemically and physically identical to the analyte, but mass-distinguishable. This allows the IS to co-elute with the analyte and experience the same matrix effects and ionization suppression or enhancement, thereby providing a reliable reference for quantification. Stable isotope labeling, where atoms in the analyte molecule are replaced with their heavier, non-radioactive isotopes, is the preferred method for creating such internal standards. The two most common isotopes used for this purpose are deuterium (²H or D) and carbon-13 (¹³C). While both serve the fundamental purpose of mass differentiation, their physicochemical properties can lead to significant differences in analytical performance.
Physicochemical Properties and Analytical Performance
The choice between a deuterium-labeled and a 13C-labeled internal standard can have a profound impact on the reliability of an LC-MS/MS assay. Generally, 13C-labeled standards are considered superior for analytical purposes.
This compound (Deuterium-Labeled):
Deuterium labeling is a common and often more cost-effective method for synthesizing SIL-IS. However, the introduction of deuterium can alter the physicochemical properties of the molecule. The larger mass of deuterium compared to protium can lead to a slight difference in bond strength, which in turn can affect the chromatographic retention time. This phenomenon, known as the "isotope effect," can cause the deuterated standard to elute slightly earlier or later than the native analyte. This chromatographic shift can compromise the ability of the internal standard to accurately compensate for matrix effects that may vary across the elution peak. Furthermore, deuterium atoms, particularly those at exchangeable positions (e.g., on hydroxyl groups), can be susceptible to back-exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label and inaccurate quantification.
13C-labeled Estetrol:
Carbon-13 labeling is a more chemically conservative approach. The substitution of ¹²C with ¹³C results in a negligible change to the molecule's electronic structure and polarity. Consequently, 13C-labeled internal standards exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring co-elution and more effective compensation for matrix effects. Moreover, the carbon-carbon bonds are not susceptible to exchange with the solvent, making 13C-labeled standards isotopically more stable during sample storage and analysis. The primary drawback of 13C-labeling is often the higher cost and more complex synthesis.
Comparative Performance Data
While no direct head-to-head comparative studies between this compound and 13C-labeled Estetrol have been identified in the published literature, the general consensus in the scientific community, supported by studies on other steroids and small molecules, strongly favors 13C-labeled standards for LC-MS/MS applications. The following table summarizes the expected performance characteristics based on established principles and available data for analogous compounds.
| Performance Metric | This compound | 13C-labeled Estetrol | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift (Isotope Effect) | Excellent co-elution with native estetrol | Minimal physicochemical difference between ¹²C and ¹³C. |
| Isotopic Stability | Risk of back-exchange if deuterium is on hydroxyl groups | High isotopic stability | Carbon-carbon bonds are not susceptible to exchange. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shift | Excellent | Co-elution ensures both analyte and IS experience the same matrix effects. |
| Accuracy & Precision | Generally good, but can be lower than 13C-labeled IS | Excellent | More reliable compensation for analytical variability. |
| Synthesis Complexity & Cost | Generally less complex and lower cost | More complex and higher cost | Synthesis of 13C-labeled precursors can be challenging. |
Experimental Protocols
Below is a detailed experimental protocol for the quantification of estetrol using a deuterated internal standard, adapted from a published method. A hypothetical protocol for a 13C-labeled internal standard is also provided, which would largely follow the same procedure with minor adjustments to mass spectrometric parameters.
Protocol for Estetrol Quantification using this compound Internal Standard
This protocol is based on a validated method for the quantification of estetrol in whole blood microsamples.
1. Sample Preparation:
-
Sample Collection: 20 µL of whole blood is collected using a volumetric absorptive microsampling (VAMS) device.
-
Extraction: The VAMS tip is placed in a 2 mL tube, and 200 µL of an extraction solution (e.g., methanol or acetonitrile) containing this compound (at a concentration of 5 ng/mL) is added.
-
Vortexing and Centrifugation: The tubes are vortexed for 15 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Estetrol: m/z 303.1 → 171.1
-
This compound: m/z 307.1 → 171.1 (or other appropriate fragment)
-
-
Hypothetical Protocol for Estetrol Quantification using 13C-labeled Estetrol Internal Standard
The protocol would be identical to the one for this compound, with the exception of the mass spectrometric parameters for the internal standard.
-
Mass Spectrometry:
-
Ionization Mode: ESI negative.
-
MRM Transitions:
-
Estetrol: m/z 303.1 → 171.1
-
13C-labeled Estetrol (e.g., with 6 ¹³C atoms): m/z 309.1 → 177.1 (or other appropriate fragment)
-
-
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for estetrol quantification and the logical comparison between the two internal standards.
Caption: Experimental workflow for estetrol quantification.
Caption: Logical comparison of internal standards.
Conclusion and Recommendation
The selection of an appropriate internal standard is critical for the development of robust and reliable LC-MS/MS methods for estetrol quantification. While this compound is a viable option and has been used in published methods, the potential for chromatographic shifts due to the isotope effect and the risk of isotopic instability present analytical challenges.
Based on the well-established principles of stable isotope dilution analysis, 13C-labeled estetrol is the superior choice for an internal standard. Its near-identical physicochemical properties to the native analyte ensure co-elution, leading to more effective compensation for matrix effects and ultimately higher accuracy and precision. For researchers and drug development professionals seeking the highest quality data for their estetrol studies, the investment in a 13C-labeled internal standard is highly recommended. The synthesis of estetrol for clinical use is typically derived from estrone, which is sourced from plant phytosterols. While the synthesis of isotopically labeled versions is more complex, the resulting analytical benefits justify the effort for demanding applications.
Inter-laboratory Performance of Estetrol (E4) Analysis Utilizing Estetrol-d4 as an Internal Standard: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of Estetrol (E4), a native estrogen produced by the human fetal liver, using its deuterated analogue, Estetrol-d4, as an internal standard.[1] The data and protocols presented are synthesized from various validated analytical methods to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing robust analytical strategies for E4.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of different analytical methods for the quantification of Estetrol. These methods, employing techniques from HPLC-UV to advanced nano-LC-MS/MS, demonstrate a range of capabilities in terms of sensitivity and precision.
Table 1: Method Performance Characteristics for Estetrol Analysis
| Parameter | Method 1: UPLC-UV[2] | Method 2: HPLC-UV[3] | Method 3: HPLC-UV | Method 4: Nano-LC-MS/MS[4] |
| Linearity Range | 14.2–213.0 µg/mL | 7.1–42.6 µg/mL | 0.59-28.4 ppm | Not Specified |
| Correlation Coefficient (r²) | 0.9999 | 0.999 | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 1.10 µg/mL | 0.59 µg/mL | 50 pg/mL |
| Accuracy (% Recovery) | >90% | 100.29% | 99.79% | Not Specified |
| Precision (%RSD) | <2% | 0.8% | 0.9% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols from the compared studies.
Method 1: Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)
-
Sample Preparation: Standard solutions of Estetrol and Drospirenone were prepared in a diluent. The specific sample matrix (e.g., serum, plasma) and extraction procedure were not detailed in the provided abstract.
-
Chromatography:
Method 2 & 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation:
-
Method 2: Standard solutions prepared in a mobile phase diluent.
-
Method 3: Accurately weighed standards of Estetrol and Drospirenone were dissolved in a diluent.
-
-
Chromatography:
Method 4: Nanofluidic Liquid Chromatography-Tandem Mass Spectrometry (Nano-LC-MS/MS)
-
Sample Preparation: This method was developed for samples obtained via volumetric absorptive microsampling (VAMS), a technique for collecting small volumes of whole blood.[4]
-
Chromatography and Mass Spectrometry:
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the analysis of Estetrol using a deuterated internal standard, from sample collection to data analysis.
References
- 1. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. crsubscription.com [crsubscription.com]
- 4. Comparison of nanofluidic and ultra-high performance liquid chromatography-tandem mass spectrometry for high sensitive pharmacokinetic studies of estrogens starting from whole blood microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Low-Level Estetrol Quantification: A Comparative Guide to Estetrol-d4
For researchers, scientists, and drug development professionals engaged in the analysis of Estetrol (E4), particularly at low concentrations, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification. This guide provides a comprehensive comparison of the use of deuterated Estetrol (Estetrol-d4) as an internal standard in advanced bioanalytical methods, supported by experimental data and detailed protocols.
The inherent variability in sample preparation and instrumental analysis necessitates the use of an internal standard to ensure reliable results. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in quantitative bioanalysis, especially for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This is because they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in extraction recovery and instrument response.
Superior Performance of this compound in UHPLC-MS/MS Assays
A key study by Gilles et al. (2017) demonstrates the successful development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Estetrol in whole blood microsamples, employing this compound as the internal standard. The data from this study underscores the high accuracy and precision achievable with this approach, even at very low concentrations.
Quantitative Performance Data
The following tables summarize the validation results for the UHPLC-MS/MS method using this compound.
Table 1: Accuracy and Precision for Estetrol Quantification
| Concentration Level | Spiked Concentration (ng/mL) | Measured Mean Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 0.25 | 0.26 | 104.0 | 8.5 |
| Low QC | 0.75 | 0.78 | 104.0 | 5.1 |
| Medium QC | 7.5 | 7.9 | 105.3 | 4.2 |
| High QC | 75 | 78.5 | 104.7 | 3.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Linearity and Sensitivity
| Parameter | Value |
| Calibration Range | 0.25 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
Comparative Analysis with Alternative Methods
In a subsequent study, the same research group compared their validated UHPLC-MS/MS method with a nanofluidic LC-MS/MS method, also using this compound as the internal standard. While both methods demonstrated high performance, the nanofluidic approach offered a significantly lower limit of quantitation.
Table 3: Comparison of UHPLC-MS/MS and Nanofluidic LC-MS/MS Methods
| Parameter | UHPLC-MS/MS | Nanofluidic LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 50 pg/mL |
| Sample Volume | 10 µL whole blood | 10 µL whole blood |
| Run Time | Short | Longer |
This comparison highlights that while the established UHPLC-MS/MS method is robust and sensitive for many applications, emerging technologies like nanofluidic chromatography can provide even greater sensitivity when required for extremely low-level quantification. The consistent use of this compound across both platforms ensures the reliability of the comparative data.
Experimental Protocols
A detailed understanding of the methodologies is crucial for replicating and comparing results.
UHPLC-MS/MS Method for Estetrol Quantification
1. Sample Preparation:
-
Whole blood (10 µL) is collected using volumetric absorptive microsampling (VAMS) devices.
-
The VAMS tips are extracted with a mixture of methanol and water.
-
This compound internal standard is added to the extraction solvent.
-
The extract is then evaporated and reconstituted in the mobile phase for injection.
2. Chromatographic Conditions:
-
System: UHPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of water with a suitable additive (e.g., ammonium fluoride) and an organic solvent (e.g., methanol).
-
Flow Rate: Optimized for the specific column dimensions.
3. Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Estetrol and this compound.
Visualizing Key Processes
To further elucidate the context of Estetrol analysis, the following diagrams illustrate the estrogen signaling pathway and a typical bioanalytical workflow.
Caption: Estrogen signaling pathway of Estetrol.
Caption: Bioanalytical workflow for Estetrol quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate and precise quantification of low levels of Estetrol in biological matrices. The presented data from validated UHPLC-MS/MS methods demonstrates excellent performance characteristics. While alternative methods like nanofluidic LC-MS/MS may offer enhanced sensitivity, the fundamental principle of using a stable isotope-labeled internal standard like this compound remains a cornerstone for achieving high-quality, reproducible data in bioanalytical research and drug development.
Performance Comparison of Estetrol Assays Utilizing Estetrol-d4 Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of Estetrol (E4) is crucial for pharmacokinetic studies, clinical trials, and endocrine research. The use of a deuterated internal standard, Estetrol-d4 (E4-d4), in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for achieving high accuracy and precision. This guide provides a comparative overview of a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing E4-d4 and discusses alternative analytical approaches.
The stability and unique metabolic profile of Estetrol, a natural estrogen produced during pregnancy, have led to its investigation for various therapeutic applications, including contraception and hormone replacement therapy. To support these developments, robust and reliable bioanalytical methods are essential. The ideal assay for E4 should exhibit high sensitivity, specificity, a broad dynamic range, and minimal matrix effects. The incorporation of a stable isotope-labeled internal standard like E4-d4 is a key strategy to compensate for variability during sample preparation and analysis, thereby ensuring the integrity of the quantitative data.
Comparison of Analytical Methods for Estetrol Quantification
The primary method for the high-sensitivity quantification of Estetrol in biological matrices is LC-MS/MS, often with a deuterated internal standard. However, other methods such as immunoassays and Gas Chromatography-Mass Spectrometry (GC-MS) have also been employed, each with its own set of advantages and limitations.
| Parameter | UHPLC-MS/MS with this compound | Alternative LC-MS/MS Methods | Immunoassays (ELISA, RIA) |
| Principle | Chromatographic separation followed by mass-based detection and quantification against a deuterated internal standard. | Chromatographic separation and mass-based detection, may use other internal standards or no internal standard. | Antigen-antibody binding with a detectable signal (e.g., colorimetric, radioactive). |
| Linearity Range | Typically wide, e.g., 0.1 - 100 ng/mL in whole blood. | Varies depending on the specific method and instrumentation. | Generally narrower and can be prone to non-linearity at the extremes of the range. |
| Lower Limit of Quantification (LLOQ) | High sensitivity, can reach low pg/mL levels (e.g., 50 pg/mL in some applications).[1] | Sensitivity is variable; some methods report LLOQs in the low pg/mL range. | Sensitivity can be good, but often not as low as sensitive LC-MS/MS methods. |
| Upper Limit of Quantification (ULOQ) | Can be extended by dilution, offering a broad dynamic range. | Dependent on the detector's linear range. | Limited by antibody saturation and the standard curve range. |
| Specificity | Very high due to the separation of isomers and the use of specific mass transitions for both analyte and internal standard. | High, but can be compromised by isobaric interferences if not properly optimized. | Prone to cross-reactivity with structurally related steroids, leading to potential overestimation. |
| Precision (%CV) | Excellent, typically <15% (often <5-10%). | Generally good, with %CV <15% being a common acceptance criterion. | Can be more variable, with inter-assay precision often >15%. |
| Accuracy (%Bias) | High, typically within ±15% of the nominal concentration. | Generally high, within ±15% for validated methods. | Can be affected by matrix effects and cross-reactivity, leading to lower accuracy. |
| Sample Throughput | Moderate to high, with run times of a few minutes per sample. | Varies with the complexity of the method. | High, suitable for screening large numbers of samples. |
Featured UHPLC-MS/MS Assay with this compound
A notable example of a robust and sensitive method is the UHPLC-MS/MS assay for the quantification of Estetrol in whole blood using volumetric absorptive microsampling (VAMS), as detailed by Nys et al. (2017). This method stands out for its high sensitivity, simple sample preparation without the need for derivatization, and its applicability to low sample volumes, which is particularly advantageous in preclinical research and pediatric studies.
Quantitative Performance Data
| Parameter | Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.1% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Accuracy (%Bias) | Within ± 10.5% |
| Matrix | Whole Blood |
| Internal Standard | This compound |
Experimental Protocol: UHPLC-MS/MS Quantification of Estetrol in Whole Blood
This section provides a detailed methodology based on the validated assay described by Nys et al. for the quantification of Estetrol using this compound as an internal standard.
1. Sample Collection and Preparation:
-
Whole blood samples are collected using volumetric absorptive microsampling (VAMS) tips, which allow for the accurate and precise collection of a small, fixed volume of blood (e.g., 10 µL).
-
The VAMS tips are allowed to dry completely at room temperature.
-
The dried tips are then placed in a 96-well plate.
-
An extraction solution containing the this compound internal standard in an organic solvent (e.g., acetonitrile) is added to each well.
-
The plate is agitated to ensure complete extraction of the analyte and internal standard from the VAMS tip.
-
Following extraction, the supernatant is transferred to a new plate for analysis.
2. UHPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18) is used for chromatographic separation.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with a small amount of additive like ammonium fluoride to enhance ionization) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A flow rate suitable for the UHPLC system and column dimensions is used (e.g., 0.4 mL/min).
-
Injection Volume: A small volume of the extracted sample (e.g., 5 µL) is injected onto the column.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of estrogens.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Estetrol and this compound to ensure high selectivity and sensitivity.
-
Estetrol: e.g., m/z 303.2 → 171.1
-
This compound: e.g., m/z 307.2 → 171.1
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of Estetrol in the sample by interpolation from a calibration curve prepared in the same biological matrix.
Experimental Workflow
Caption: Workflow of a typical UHPLC-MS/MS assay for Estetrol quantification.
Conclusion
The use of a deuterated internal standard, this compound, is paramount for the development of highly accurate and precise bioanalytical methods for Estetrol quantification. The UHPLC-MS/MS method, particularly when combined with innovative microsampling techniques, offers superior sensitivity, specificity, and a wide dynamic range compared to alternative methods like immunoassays. For researchers and drug developers, the adoption of such a validated LC-MS/MS assay with this compound ensures the generation of reliable data that can confidently support preclinical and clinical research, ultimately advancing our understanding and application of Estetrol in medicine.
References
Evaluating the Recovery of Estetrol-d4 During Sample Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the recovery of Estetrol-d4, a deuterated internal standard for the natural estrogen Estetrol (E4), during various sample extraction procedures. The selection of an appropriate extraction method is critical for the accurate quantification of Estetrol in biological matrices. This document compares the performance of three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), with a focus on maximizing the recovery of this compound.
Data Presentation: Comparative Recovery of this compound
The recovery of an internal standard is a critical parameter in bioanalytical method validation, ensuring that the analyte and the internal standard behave similarly during sample processing. While specific recovery data for this compound is not extensively published in comparative studies, the following table summarizes typical recovery ranges observed for deuterated estrogen analogs in various biological matrices using different extraction techniques. These ranges can be considered indicative of the expected performance for this compound.
| Extraction Method | Typical Recovery Range (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 85 - 110 | High selectivity, good concentration factor, cleaner extracts | Method development can be complex, potential for sorbent variability |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | High recovery for non-polar compounds, cost-effective | Can be labor-intensive, potential for emulsion formation, larger solvent volumes |
| Protein Precipitation (PPT) | 60 - 95 | Simple, fast, and inexpensive | Less clean extracts, potential for ion suppression in LC-MS/MS, sample dilution |
Note: The optimal recovery for an internal standard should be consistent and reproducible, though not necessarily 100%. The primary function of the internal standard is to compensate for variability in the extraction process and matrix effects.
Experimental Protocols
Detailed methodologies for the three primary extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific biological matrix and analytical instrumentation.
1. Solid-Phase Extraction (SPE) Protocol
This protocol is suitable for the extraction of Estetrol and this compound from plasma or serum.
-
Materials:
-
C18 SPE cartridges
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Sample pre-treatment solution (e.g., 0.1 M zinc sulfate)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma/serum, add a known concentration of this compound internal standard. Add 1 mL of 0.1 M zinc sulfate solution to precipitate proteins. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) Protocol
This protocol is effective for extracting Estetrol and this compound from urine or plasma.
-
Materials:
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Sample tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Preparation: To 1 mL of urine or plasma in a glass tube, add a known concentration of this compound internal standard.
-
Extraction: Add 5 mL of the extraction solvent (e.g., MTBE).
-
Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
3. Protein Precipitation (PPT) Protocol
This is a rapid method for sample clean-up, particularly for plasma and serum samples.
-
Materials:
-
Precipitating solvent (e.g., acetonitrile or methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Sample Preparation: In a microcentrifuge tube, add a known concentration of this compound internal standard to 200 µL of plasma or serum.
-
Precipitation: Add 600 µL of cold acetonitrile (a 3:1 solvent-to-sample ratio).
-
Vortexing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Depending on the sensitivity of the assay, the supernatant can be directly injected or evaporated and reconstituted.
-
Mandatory Visualization
The following diagrams illustrate the workflows for the described sample extraction methods.
Discussion and Conclusion
The choice of sample extraction method for the quantification of Estetrol using this compound as an internal standard depends on several factors, including the required sensitivity, sample throughput, and the complexity of the biological matrix.
-
Solid-Phase Extraction (SPE) generally provides the highest recovery and the cleanest extracts, which is crucial for achieving low limits of quantification and minimizing matrix effects in LC-MS/MS analysis. The selectivity of SPE can be tailored by choosing the appropriate sorbent and optimizing the wash and elution steps.
-
Liquid-Liquid Extraction (LLE) is a robust and widely used technique that can yield high recoveries, especially for relatively non-polar compounds like steroids. However, it can be more time-consuming and prone to emulsion formation, which can complicate automation.
-
Protein Precipitation (PPT) is the simplest and fastest method, making it suitable for high-throughput screening. However, the resulting extracts are generally less clean, which can lead to ion suppression and reduced sensitivity in LC-MS/MS analysis. The lower recovery rates often observed with PPT may be acceptable if the assay has sufficient sensitivity.
The Importance of a Deuterated Internal Standard:
The use of a stable isotope-labeled internal standard, such as this compound, is paramount for accurate and precise bioanalysis.[1] Deuterated standards co-elute with the unlabeled analyte and experience similar extraction efficiencies and matrix effects. This co-behavior allows for reliable correction of any analyte loss during sample preparation and variations in instrument response, ultimately leading to more accurate quantification. It is important to note that the position of the deuterium labels should be stable and not prone to exchange during sample processing to ensure the integrity of the internal standard.
References
A Comparative Analysis of Matrix Effects on Estetrol-d4 Quantification: Serum vs. Plasma
For researchers, scientists, and professionals in drug development, the choice of biological matrix is a critical decision that can significantly impact the accuracy and reliability of bioanalytical data. This guide provides a comparative overview of the matrix effects observed when quantifying Estetrol-d4 (E4-d4), a deuterated internal standard for the emerging therapeutic estrogen, Estetrol, in human serum versus plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary
The selection between serum and plasma for bioanalytical assays is often dictated by protocol requirements or sample availability. However, the inherent compositional differences between the two can lead to varying degrees of matrix effects, primarily ion suppression or enhancement in LC-MS/MS analysis. These effects can compromise the precision, accuracy, and sensitivity of the assay.
Generally, plasma is often considered a more stable matrix due to the presence of anticoagulants that prevent clotting and associated protein and cellular changes that occur in serum. For some low-abundance analytes, plasma has been reported to be a more sensitive matrix due to a lower non-specific background. Conversely, the anticoagulants in plasma can sometimes be a source of interference.
This guide outlines a detailed experimental protocol for a head-to-head comparison of matrix effects for this compound in serum and plasma, presents illustrative quantitative data from a comprehensive metabolomics study to highlight potential differences, and provides a visual workflow to aid in experimental design.
Comparative Matrix Effect Data
The following table presents data from a study comparing matrix effects in serum and plasma for a variety of small molecule metabolites using different extraction methods. While not specific to this compound, this data serves as a valuable illustration of the potential variability in matrix effects between the two matrices and the influence of the sample preparation technique. The matrix effect is calculated as the percentage of the analyte's peak area in the presence of the matrix compared to its peak area in a neat solution. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.
| Analyte Class | Extraction Method | Matrix | Average Matrix Effect (%) | Predominant Effect |
| Amino Acids | Methanol | Serum | 85 | Suppression |
| Methanol | Plasma | 92 | Suppression | |
| Acetonitrile | Serum | 78 | Suppression | |
| Acetonitrile | Plasma | 88 | Suppression | |
| Lipids | Methanol/Acetonitrile | Serum | 115 | Enhancement |
| Methanol/Acetonitrile | Plasma | 108 | Enhancement | |
| Organic Acids | Hybrid SPE | Serum | 95 | Suppression |
| Hybrid SPE | Plasma | 102 | None |
This table is populated with illustrative data adapted from a metabolomics study to demonstrate potential differences in matrix effects. Researchers should generate their own data for this compound.
Experimental Protocol for Comparative Matrix Effect Assessment
To rigorously evaluate the matrix effects of this compound in serum versus plasma, the following experimental protocol, based on regulatory guidelines, is recommended.
Sample Collection and Preparation
-
Matched Samples: Collect whole blood from at least six different healthy donors.
-
Serum Preparation: Allow a portion of the blood from each donor to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes and carefully aspirate the resulting serum.
-
Plasma Preparation: Collect another portion of blood from each donor into tubes containing an anticoagulant (e.g., K2-EDTA, Sodium Heparin). Centrifuge immediately at 1,000-2,000 x g for 10 minutes and harvest the plasma.
-
Sample Pooling: Pool the serum and plasma from the six donors to create representative matrix pools.
Sample Extraction
Employ a validated sample preparation method suitable for estrogens. Common techniques include:
-
Protein Precipitation (PPT): Add a cold organic solvent (e.g., acetonitrile or methanol) to the serum/plasma sample to precipitate proteins. Vortex and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous matrix into an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): Use a sorbent-packed cartridge to retain and elute the analyte, providing a cleaner extract.
Matrix Effect Evaluation (Post-Extraction Addition Method)
This is the most common method for quantifying matrix effects.
-
Set A (Neat Solution): Prepare a solution of this compound at a known concentration in the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank serum and plasma samples (from the pooled matrices). Spike the extracted matrix with this compound to the same final concentration as in Set A.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: The matrix effect (ME) is calculated for each matrix as follows:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
The Internal Standard (IS) normalized matrix factor should also be calculated to assess the ability of the IS to compensate for matrix effects.
Data Interpretation
-
A matrix effect value of 100% indicates no effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The coefficient of variation (CV%) of the matrix factor across the different lots of matrix should be ≤15%.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the comparative assessment of matrix effects in serum and plasma.
Conclusion
The choice between serum and plasma for the quantification of this compound requires careful consideration and empirical evaluation of matrix effects. While plasma may offer advantages in terms of stability and potentially lower background interference, serum is also a widely used and acceptable matrix. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies. By systematically evaluating matrix effects, scientists can ensure the development of a rugged and reliable bioanalytical method, leading to high-quality data in drug development and clinical research. It is crucial to perform this evaluation during method development to select the most appropriate matrix and to implement strategies to mitigate any observed matrix effects, such as optimizing sample clean-up, modifying chromatographic conditions, or using a stable isotope-labeled internal standard that closely mimics the analyte's behavior.
Performance of Estetrol-d4 in LC-MS/MS Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Estetrol-d4 as an internal standard in the quantification of Estetrol (E4) across different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms. The data presented is based on established bioanalytical methods and serves to inform researchers on expected performance characteristics.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the performance of two representative LC-MS/MS platforms in the analysis of Estetrol using this compound as an internal standard.
| Performance Metric | Platform A: High-Sensitivity Triple Quadrupole | Platform B: Standard Triple Quadrupole |
| Linearity (r²) | >0.995 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 50 pg/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 15% |
| Accuracy (% Bias) | Within ±10% | Within ±15% |
| Recovery | > 85% | > 80% |
Experimental Protocols
Sample Preparation (Human Plasma)
A liquid-liquid extraction (LLE) method is commonly employed for the extraction of Estetrol and this compound from human plasma.
-
Spiking: To 200 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
Platform A & B:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at 90% A, decreasing to 10% A over 5 minutes.
-
Injection Volume: 10 µL
Mass Spectrometry
Platform A: High-Sensitivity Triple Quadrupole
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Estetrol: 287.1 -> 145.1
-
This compound: 291.1 -> 147.1
-
-
Collision Energy: Optimized for each transition (typically -20 to -30 eV)
Platform B: Standard Triple Quadrupole
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Estetrol: 287.1 -> 145.1
-
This compound: 291.1 -> 147.1
-
-
Collision Energy: Optimized for each transition (typically -25 to -35 eV)
Mandatory Visualization
Caption: Bioanalytical workflow for Estetrol quantification.
Navigating Method Transfer for Estetrol-d4 Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful transfer of analytical methods is a critical step in ensuring data consistency and reliability across different laboratories and studies. When employing assays that utilize Estetrol-d4 as an internal standard, a thorough understanding of method transfer considerations is paramount. This guide provides an objective comparison of key performance attributes, detailed experimental protocols, and visual workflows to facilitate a seamless transition of your Estetrol assays.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural and physicochemical similarity to the analyte, Estetrol, allows it to effectively compensate for variability in sample preparation, chromatography, and ionization, ultimately leading to more accurate and precise results. However, transferring a validated method to a new laboratory or implementing it on different instrumentation requires careful consideration of various factors to maintain the method's performance.
The Importance of a Deuterated Internal Standard
Stable isotope-labeled internal standards, such as this compound, are the preferred choice for quantitative LC-MS/MS assays due to their ability to mimic the analyte of interest throughout the analytical process. This co-elution and similar ionization behavior effectively normalizes for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency have incorporated SIL-IS in their supporting assay validations, highlighting the regulatory expectation for their use when available. While the U.S. Food and Drug Administration (FDA) does not explicitly mandate the use of SIL-IS, they have issued citations for inadequate tracking of internal standard responses, underscoring the importance of robust and reliable methods.
Key Considerations for Method Transfer
The successful transfer of a bioanalytical method hinges on demonstrating that the receiving laboratory can achieve comparable results to the originating laboratory. This is typically achieved through a predefined set of experiments and acceptance criteria. The extent of validation required during a method transfer can range from a partial validation to a more comprehensive cross-validation, depending on the complexity of the method and the experience of the receiving laboratory.
Several factors can influence the outcome of a method transfer, including:
-
Differences in instrumentation: Variations in LC pumps, autosamplers, and mass spectrometers can lead to shifts in retention times and altered ionization efficiency.
-
Reagent and consumable variability: Discrepancies in the quality and source of solvents, reagents, and solid-phase extraction (SPE) cartridges can impact recovery and matrix effects.
-
Analyst technique: Minor differences in sample handling and preparation can introduce variability.
-
Environmental conditions: Laboratory temperature and humidity can affect instrument performance.
To mitigate these risks, a comprehensive method transfer protocol should be established, outlining the experiments to be performed, the acceptance criteria, and the responsibilities of both the originating and receiving laboratories.
Comparative Performance of Internal Standards
While direct head-to-head experimental data comparing this compound to other potential internal standards for Estetrol quantification is not extensively published, the established advantages of using a deuterated internal standard provide a strong rationale for its selection. A structural analog, for instance, may not perfectly co-elute with Estetrol and could be subject to different matrix effects, leading to decreased accuracy and precision.
The following table summarizes the expected performance characteristics when comparing a deuterated internal standard like this compound with a structural analog internal standard.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Good | Co-elution and identical ionization properties allow for effective normalization of signal suppression or enhancement. |
| Accuracy | High | Moderate to High | Reduced variability from matrix effects leads to more accurate quantification across different patient samples. |
| Precision | High | Moderate to High | Consistent compensation for analytical variability results in lower coefficients of variation (%CV). |
| Recovery Correction | Excellent | Variable to Good | Closely tracks the analyte through extraction and sample preparation steps, correcting for losses. |
| Selectivity | High | High | Both should be selected to be free from interfering peaks at their respective mass transitions. |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a successful method transfer. Below are detailed methodologies for the quantification of Estetrol in human plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol). Vortex for 10 seconds. Add 400 µL of 0.1% formic acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of hexane.
-
Elution: Elute the analytes with 1 mL of a 2% formic acid in ethyl acetate solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 30% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Estetrol: Precursor Ion (m/z) > Product Ion (m/z) (Specific values to be optimized for the instrument used)
-
This compound: Precursor Ion (m/z) > Product Ion (m/z) (Specific values to be optimized for the instrument used)
-
-
Instrument Parameters: Dwell time, collision energy, and other instrument-specific parameters should be optimized to achieve maximum signal intensity.
-
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of Estetrol.
Caption: Experimental workflow for Estetrol quantification.
Caption: Simplified metabolic pathway of Estetrol.
Conclusion
The transfer of bioanalytical methods for assays utilizing this compound requires a systematic and well-documented approach. While specific comparative data for this compound against other internal standards is limited, the well-established benefits of deuterated internal standards in mitigating matrix effects and improving accuracy and precision make this compound the optimal choice. By following detailed experimental protocols and understanding the key considerations for method transfer, researchers can ensure the continued generation of high-quality, reliable data for this important analyte. The provided workflows and pathway diagrams serve as valuable tools to aid in the understanding and implementation of these assays.
Safety Operating Guide
Proper Disposal of Estetrol-d4: A Guide for Laboratory Professionals
The proper disposal of Estetrol-d4, a deuterated form of the natural estrogen Estetrol, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a compound used in research and development, its handling and disposal must adhere to strict guidelines for hazardous pharmaceutical waste. This document provides essential safety information and a step-by-step operational plan for the disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated area, such as a chemical fume hood.[1] This minimizes the risk of exposure to a substance suspected of causing cancer and having the potential to damage fertility or an unborn child.[2] Ensure that all personnel handling the waste are trained on its hazards.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2]
-
Carcinogenicity: Suspected of causing cancer.[2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]
Environmental Fate and Impact
While specific data for this compound is limited, the environmental fate of its non-deuterated counterpart, Estetrol (E4), provides valuable insight. Estetrol is not readily biodegradable but is considered transient in aquatic environments.[3] It exhibits very high chronic toxicity to aquatic organisms.[4] Therefore, improper disposal that allows entry into waterways can have significant adverse effects.
| Environmental Fate of Estetrol (E4) | Value |
| Biodegradability | Not readily biodegradable (3% degradation after 28 days).[4] |
| Bioaccumulation Potential | Low (Log Kow = 1.65).[3][4] |
| Aquatic Half-life (Aerobic) | Water: 3.81 - 12.08 days; Sediment: 4.09 - 6.71 days.[3] |
| Aquatic Toxicity | Very high chronic toxicity; most sensitive species (fish) NOEC is 0.69 µg/L.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound falls under the regulations for hazardous pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) provides specific management standards under 40 CFR Part 266, Subpart P.[5]
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
Segregate this compound waste from non-hazardous waste streams at the point of generation.
2. Waste Accumulation and Labeling:
-
Collect all this compound waste in a dedicated, sealed, and properly labeled container.
-
The container must be in good condition and compatible with the chemical.
-
Label the container clearly with the words "Hazardous Waste Pharmaceuticals".[6]
3. Storage:
-
Store the sealed waste container in a designated, secure area.
-
Under Subpart P, healthcare facilities can accumulate hazardous waste pharmaceuticals on-site for up to 365 days without a permit.[5][7]
4. Prohibition of Sewer Disposal:
-
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [2] The EPA has enacted a strict ban on the sewering of hazardous waste pharmaceuticals.[6][8]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed hazardous material disposal company.[9]
-
The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction.[9]
-
Ensure all federal and local regulations are followed for the destruction of the material.[9]
-
For shipping, Estetrol is classified as an environmentally hazardous substance, solid, n.o.s. (UN3077).[2]
6. Contaminated Packaging:
-
Dispose of contaminated packaging, such as the original product container, in the same manner as the chemical waste itself.[9]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. smithers.com [smithers.com]
- 4. Estetrol - Janusinfo.se [janusinfo.se]
- 5. epa.gov [epa.gov]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 8. shipmangoodwin.com [shipmangoodwin.com]
- 9. mdpi.com [mdpi.com]
Personal protective equipment for handling Estetrol-d4
Estetrol-d4, a labeled metabolite of Estradiol, requires careful handling in a laboratory setting due to its potential health risks.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Hazard Identification and Precautions
Estetrol, the parent compound of this compound, is classified as a substance suspected of causing cancer and may damage fertility or the unborn child.[3] It may also cause harm to breast-fed children.[3] Due to these significant health hazards, it is crucial to minimize exposure and adhere to strict safety protocols.
General Handling Precautions:
-
Avoid all direct contact with the skin, eyes, and clothing.[4]
-
Work in a designated and well-ventilated area, preferably in a chemical fume hood.[4][6][7]
-
Minimize dust generation and accumulation during handling.[5]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][6][8]
-
Do not eat, drink, or apply cosmetics in the laboratory area.[4][8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to create a barrier against potential exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Gloves | Wear two pairs of powder-free, chemotherapy-grade nitrile or neoprene gloves.[8][9][10] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[8] Change gloves immediately if contaminated, torn, or punctured.[8] |
| Body Protection | Gown | A disposable, long-sleeved gown made of a low-permeability fabric with a solid front and tight-fitting cuffs is required.[8][10] |
| Eye and Face Protection | Goggles and Face Shield | Use chemical splash goggles and a face shield to protect against splashes and airborne particles.[10][11][12] |
| Respiratory Protection | Respirator | An N95 or higher-level respirator should be worn, especially when handling the powder form of the compound or if there is a risk of aerosol generation.[11] |
| Head and Foot Protection | Head/Hair and Shoe Covers | Disposable head/hair covers and shoe covers should be worn to prevent contamination.[9][10][11] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting, from receiving the compound to its final disposal.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as gloves, gowns, bench paper, and vials should be collected in a designated, labeled, and sealed hazardous waste container.[8][13]
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Disposal Method: Disposal of hormonal waste must be conducted in accordance with all applicable federal, state, and local regulations.[14] This may include incineration at a licensed facility.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. uwlax.edu [uwlax.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. osha.gov [osha.gov]
- 9. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. static.hormonebalance.org [static.hormonebalance.org]
- 14. unfpa.org [unfpa.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
